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hydroxy(oxo)iron

Cat. No.: B3418201
CAS No.: 12134-57-5
M. Wt: 88.85 g/mol
InChI Key: AEIXRCIKZIZYPM-UHFFFAOYSA-M
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Description

Overview of Iron(III) Oxyhydroxide Minerals and Synthetic Phases

Iron(III) oxyhydroxides occur naturally as several distinct mineral polymorphs, each with a unique crystal structure and formation pathway. The most common natural polymorphs include:

Goethite (-FeOOH) : This is the most stable and abundant iron oxyhydroxide under ambient conditions wikipedia.org. It possesses an orthorhombic crystal structure and is a primary component of soils, sediments, and bog iron ores wikipedia.org. Goethite has been used as a pigment (brown ochre) since prehistoric times wikipedia.org.

Lepidocrocite (-FeOOH) : Lepidocrocite has a layered structure and is commonly found as rust in steel water pipes (B44673) and tanks wikipedia.org. It is less stable than goethite and can transform into it over time acs.org.

Akaganeite (-FeOOH) : This phase has a tunnel structure, often stabilized by halide ions, particularly chloride acs.org. It is found in meteorites and on the lunar surface, and its formation is often associated with specific environmental conditions wikipedia.org.

Feroxyhyte (-FeOOH) : Feroxyhyte forms under high-pressure conditions, such as those found on the ocean floor, and is thermodynamically unstable relative to goethite at surface conditions wikipedia.org.

Beyond these well-defined minerals, ferrihydrite is a significant phase. It is a poorly crystalline or amorphous iron(III) oxyhydroxide, often represented by formulas like 5FeO·9HO or FeOH clu-in.org. Ferrihydrite is a metastable precursor to more crystalline iron oxides and oxyhydroxides, playing a crucial role in mineral transformation pathways acs.orgmdpi.com. Its high surface area and reactivity make it important in various environmental processes clu-in.orgfrontiersin.org.

Synthetic routes allow for the production of various iron oxyhydroxide phases, often mimicking natural formation processes or tailored for specific applications. Common synthesis methods include:

Precipitation/Forced Hydrolysis : This is a widely used method involving the hydrolysis of iron(III) salts (e.g., FeCl) in aqueous solutions, often with the addition of a base acs.orggeeksforgeeks.org. The resulting phase can depend on pH, temperature, and the presence of other ions acs.orgajol.info.

Sol-Gel Processes : These methods involve the formation of a gel from a precursor solution, followed by drying and often calcination acs.orgrsc.org. They allow for control over porosity and morphology rsc.org.

Hydrothermal Synthesis : This technique involves reactions in aqueous solvents under elevated temperature and pressure, which can yield crystalline iron oxyhydroxides ajol.info.

Biomimetic Synthesis : Utilizing microorganisms to catalyze the formation of iron oxyhydroxides, mimicking natural biomineralization processes frontiersin.orgmdpi.com.

The properties of synthetic iron oxyhydroxides, such as particle size, crystallinity, and surface area, can be precisely controlled through these methods, enabling their use in advanced materials rsc.orgmdpi.commdpi.comdovepress.com.

Academic Context and Research Trajectories

Research into iron oxyhydroxides has a long history, initially driven by their mineralogical significance and their role in geological processes. Early studies focused on mineral identification, crystal structure determination, and their occurrence in soils and sediments wikipedia.org. The use of goethite as a pigment dates back to antiquity, highlighting its early material science relevance wikipedia.org.

In recent decades, research trajectories have expanded significantly, driven by:

Nanotechnology : The synthesis and characterization of iron oxyhydroxide nanoparticles have become a major focus mdpi.comdovepress.com. Their high surface-to-volume ratio and unique magnetic and catalytic properties are explored for applications ranging from biomedicine to environmental remediation mdpi.commdpi.comdovepress.com.

Environmental Geochemistry and Remediation : The role of iron oxyhydroxides in the adsorption and immobilization of pollutants, such as heavy metals and arsenic, is a critical research area clu-in.orgmdpi.comnih.gov. Understanding their surface chemistry and transformation pathways is key to developing effective remediation strategies mdpi.comjst.go.jpnih.gov.

Catalysis : Iron oxyhydroxides and their derived oxides are investigated as catalysts for various chemical reactions, including oxidation, reduction, and advanced oxidation processes ajol.infomdpi.com.

Geological Processes : Research continues into the formation and transformation of iron oxyhydroxides under extreme conditions, such as those in the Earth's deep interior, and their role in early Earth's oxygen cycle researchgate.netuni-bayreuth.de. The transformation of metastable ferrihydrite to more stable phases like goethite and lepidocrocite under various conditions, including microbial influence, remains an active area of study acs.orgmdpi.comnih.gov.

The academic community is increasingly focused on understanding the complex interplay between synthesis conditions, structural characteristics, and functional properties to tailor these materials for specific applications mdpi.commdpi.comdovepress.com.

Fundamental Importance in Geochemical and Material Sciences

Geochemical Significance : Iron oxyhydroxides are fundamental to the Earth's geochemical cycles. They act as:

Sinks and Sources of Elements : Their high surface area and charge density make them effective scavengers for trace and rare-earth elements from aqueous solutions, playing a crucial role in elemental cycling in oceans and soils clu-in.orgmdpi.com.

Mineral Transformation Precursors : Metastable phases like ferrihydrite are key intermediates in the formation of more stable iron minerals, influencing soil development and mineral weathering processes acs.orgclu-in.orgmdpi.com.

Redox Mediators : The iron oxyhydroxide system is involved in redox reactions, influencing the speciation and mobility of other elements, including arsenic and heavy metals mdpi.comnih.govnih.gov.

Nutrient Availability : They influence the bioavailability of iron, a critical nutrient for many biological processes frontiersin.orgmdpi.com.

Material Sciences Significance : The unique properties of iron oxyhydroxides lend themselves to a wide range of material science applications:

Pigments : Goethite, in particular, has been used as a pigment for millennia due to its color and stability wikipedia.org.

Adsorbents : Their ability to bind contaminants makes them excellent materials for water purification and environmental remediation clu-in.orgmdpi.comnih.gov.

Catalysts : They are employed in various catalytic processes, including oxidation reactions and advanced oxidation processes for pollutant degradation ajol.infomdpi.com.

Magnetic Materials : While iron oxides derived from oxyhydroxides (like magnetite and maghemite) are more commonly associated with magnetism, the oxyhydroxides themselves can be precursors to these materials or exhibit magnetic properties depending on their nanoscale structure mdpi.commdpi.comdovepress.com.

Biomedical Applications : Iron oxide nanoparticles, often synthesized from or related to oxyhydroxide precursors, are used in magnetic resonance imaging (MRI), targeted drug delivery, and hyperthermia mdpi.commdpi.comdovepress.com.

The structural versatility and tunable surface chemistry of iron oxyhydroxides underscore their enduring importance across scientific disciplines.

Compound List:

Iron(III) oxyhydroxide (general)

Goethite (-FeOOH)

Lepidocrocite (-FeOOH)

Akaganeite (-FeOOH)

Feroxyhyte (-FeOOH)

Ferrihydrite (e.g., 5FeO·9HO)

Hematite (B75146) (-FeO)

Magnetite (FeO)

Maghemite (-FeO)

Bernalite (Fe(OH)3·nH2O)

Schwertmannite

Hydrous Ferric Oxide (HFO)

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeO2H<br>FeHO2 B3418201 hydroxy(oxo)iron CAS No. 12134-57-5

Properties

IUPAC Name

hydroxy(oxo)iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/Fe.H2O.O/h;1H2;/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AEIXRCIKZIZYPM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

O[Fe]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

FeO2H, FeHO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name goethite
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DSSTOX Substance ID

DTXSID801318339
Record name Akaganeite
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Molecular Weight

88.85 g/mol
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Physical Description

Yellow-brown to dark brown mineral; [Merck Index] Yellow-brown odorless powder; Insoluble in water (< 0.5%); [Prince Agri MSDS]
Record name Goethite
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CAS No.

12134-57-5, 1310-14-1, 20344-49-4, 12022-37-6
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Record name Iron hydroxide oxide (Fe(OH)O)
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Synthesis and Formation Mechanisms of Hydroxy Oxo Iron Polymorphs

Diverse Synthetic Methodologies for FeO(OH) Phases

A variety of chemical and biological routes have been established to produce hydroxy(oxo)iron (B75183) polymorphs. These methods range from simple aqueous precipitation to more complex hydrothermal and bio-inspired techniques, each offering different levels of control over the final product's characteristics.

Precipitation from aqueous solutions is one of the most common and straightforward methods for synthesizing FeO(OH) polymorphs. This technique typically involves the hydrolysis and oxidation of iron salts, such as iron(II) or iron(III) chlorides, nitrates, or sulfates. nih.govresearchgate.net The process is generally carried out by adjusting the pH of the iron salt solution, often by adding a base like sodium hydroxide (B78521) or ammonia. nih.govresearchgate.net

Goethite (α-FeOOH) and lepidocrocite (γ-FeOOH) are frequently synthesized via the oxidation of iron(II) salt solutions. researchgate.net For instance, both polymorphs can be precipitated by oxidizing iron(II) chloride solutions in the presence of calcite (CaCO3) under air. researchgate.net The concentration of certain ions in the solution can significantly direct the formation towards a specific polymorph. Research has shown that carbonate anions tend to favor the formation of goethite by directing the polymerization of FeO₃(OH)₃ octahedra towards a corner-sharing arrangement. bohrium.comcambridge.org In contrast, chloride ions appear to permit the edge-sharing arrangement characteristic of lepidocrocite. bohrium.comcambridge.org

Co-precipitation is a variation of this method where other metal ions are introduced into the reaction mixture to produce doped or composite materials. This can influence the properties of the resulting iron oxyhydroxide.

Table 1: Influence of Key Parameters in Precipitation Synthesis of Goethite vs. Lepidocrocite
ParameterEffect on Polymorph FormationTypical PrecursorResulting Polymorph
Increasing Carbonate ConcentrationFavors corner-sharing polymerization of FeO₃(OH)₃ octahedra. bohrium.comcambridge.orgFeCl₂Goethite (α-FeOOH)
Presence of Chloride IonsPermits edge-sharing polymerization. bohrium.comcambridge.orgFeCl₂Lepidocrocite (γ-FeOOH)
Lower pH (e.g., pH 6 vs. 7)Promotes goethite formation at a given carbonate concentration. bohrium.comcambridge.orgFeCl₂Goethite (α-FeOOH)
Slower Oxidation RateDecreases the proportion of lepidocrocite in the final product. bohrium.comcambridge.orgFeCl₂Goethite (α-FeOOH)

Hydrothermal synthesis involves carrying out the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is widely used to produce well-defined, highly crystalline FeO(OH) nanoparticles with controlled morphologies. researchgate.netresearchgate.net The reaction conditions, such as temperature, pressure, reaction time, and precursor concentration, are critical in determining the final phase and morphology of the product. researchgate.netscielo.br

For example, large-scale α-FeOOH nanowires with uniform diameters have been synthesized via hydrothermal reaction at 100 °C. researchgate.net Akaganeite (β-FeOOH) and its subsequent transformation to hematite (B75146) (α-Fe₂O₃) can also be achieved through hydrothermal precipitation from ferric chloride solutions. cambridge.org Studies have shown that temperature is a determining parameter for phase selection; temperatures around 180 °C favor the formation of hematite, while lower temperatures promote the formation of akaganeite. scielo.br Microwave-assisted hydrothermal techniques have also been employed to accelerate the synthesis process, enabling the formation of akaganeite and hematite from a single iron chloride precursor in a much shorter time compared to conventional methods. scielo.br

Table 2: Research Findings on Hydrothermal Synthesis of FeO(OH) Polymorphs
PolymorphPrecursor(s)Key Synthesis ConditionsObserved Morphology/ProductReference
Goethite (α-FeOOH)Fe(NO₃)₃·9H₂O, KOHHydrothermal reaction at 100 °CUniform nanowires (80 nm diameter, up to 1.2 μm length) researchgate.net
Akaganeite (β-FeOOH)FeCl₃·6H₂OMicrowave-assisted hydrothermal, temperatures below 180 °CNanorods, high surface area (110.60 m²/g) scielo.br
Akaganeite (β-FeOOH)FeCl₃ solutionsHydrothermal precipitation at 100 °CStable akaganeite phase cambridge.org
Akaganeite (β-FeOOH) → Hematite (α-Fe₂O₃)FeCl₃ solutionsHydrothermal precipitation at 150-200 °CInitial formation of akaganeite, followed by transformation to hematite cambridge.org

The sol-gel process is a versatile, low-temperature method for producing metal oxides from molecular precursors. acs.org For FeO(OH), this typically involves the hydrolysis and condensation of iron precursors, such as iron(III) nitrate (B79036) or iron alkoxides, to form a "sol" (a colloidal suspension of solid particles in a liquid). acs.orgresearchgate.net Further processing leads to the formation of a "gel," a continuous solid network containing a liquid phase. Subsequent drying of the gel produces xerogels or aerogels. This method allows for the synthesis of materials with high porosity and surface area. acs.org For instance, iron(III) oxyhydroxide xerogels have been prepared using iron(III) nitrate nonahydrate as a precursor, with weak bases like propylene (B89431) oxide or ammonium (B1175870) hydroxide acting as gelation agents. acs.orgresearchgate.net

Electrodeposition is a technique that uses an electric current to deposit a material onto a conductive substrate. It is a simple, cost-effective, and scalable method for producing FeO(OH) thin films and nanostructures. mdpi.comresearchgate.net This method offers excellent control over the thickness and morphology of the deposited material by adjusting parameters like electrolyte concentration, applied voltage or current, and deposition time. researchgate.netacs.org Researchers have successfully fabricated various α-FeOOH nanostructures, including platelets, rods, and snowflake-like structures, by using anodic electrodeposition and controlling the growth with appropriate capping agents. researchgate.net Amorphous, fish-scale-like FeOOH nanostructures have also been produced via a one-step electrodeposition process. mdpi.com

The controlled oxidation of ferrous (Fe²⁺) precursors is a key pathway for the selective synthesis of different FeO(OH) polymorphs, particularly goethite and lepidocrocite. acs.orgresearchgate.net This method often starts with the precipitation of ferrous hydroxide (Fe(OH)₂) from an Fe(II) salt solution, which is then oxidized under specific conditions. acs.orgresearchgate.net

The formation of goethite (α-FeOOH) by the air oxidation of Fe(OH)₂ suspensions has been studied in detail. acs.orgresearchgate.net The morphology and size of the resulting goethite particles can be tuned by controlling the air flow rate. acs.orgresearchgate.net Evidence suggests an epitaxial growth mechanism, where α-FeOOH grows on the Fe(OH)₂ substrate, facilitated by structural similarities between the two phases. acs.org

Furthermore, the interaction of aqueous Fe(II) with other iron oxides, like ferrihydrite, can catalyze mineral transformation. researchgate.netnih.gov This Fe(II)-catalyzed process can lead to the formation of lepidocrocite and goethite. researchgate.netnih.gov The final product is highly dependent on reaction conditions such as pH, temperature, and the initial Fe(II) concentration. researchgate.net At a pH below 7, the transformation of ferrihydrite in the presence of Fe(II) tends to favor the formation of lepidocrocite and goethite. researchgate.net

In recent years, there has been a growing interest in developing environmentally friendly synthesis methods. nih.gov Bio-inspired and green synthesis strategies utilize natural materials, such as plant extracts or microorganisms, as reducing, capping, or stabilizing agents. nih.govtandfonline.comorientjchem.orgbiointerfaceresearch.com These methods are often simple, cost-effective, and avoid the use of harsh chemicals. nih.gov

Plant extracts from various sources, including papaya leaf, Ficus carica, Phyllanthus niruri, and orange waste, contain phytochemicals like polyphenols and flavonoids that can effectively reduce iron salts and stabilize the resulting nanoparticles. nih.govorientjchem.orgbiointerfaceresearch.commdpi.com For example, iron oxide nanoparticles, which can include FeOOH phases, have been synthesized by mixing an iron chloride solution with Carica papaya leaf extract. nih.govtandfonline.com The phytochemicals in the extract act as both reducing and capping agents, controlling the growth and preventing agglomeration of the nanoparticles. nih.gov

Similarly, secretory compounds from microalgae like Chlorella vulgaris have been used as controlling agents for the synthesis of goethite (α-FeOOH) nanoparticles at room temperature. nih.gov This approach yielded uniform spherical nanoparticles with a narrow size distribution, demonstrating the potential of using biological molecules to direct the formation of specific nanostructures. nih.gov These bio-inspired methods represent a sustainable alternative to conventional chemical synthesis routes. rsc.orgresearchgate.netnih.gov

Factors Governing Polymorph Selectivity and Morphology Control

The ability to selectively synthesize a specific polymorph of this compound with a desired shape and size is critical for tailoring its properties for various applications. mdpi.com The formation pathway, crystal structure, and morphology of FeO(OH) are highly sensitive to the synthesis conditions. Key factors that govern this selectivity include:

pH: The pH of the reaction medium is one of the most influential parameters. For instance, in the oxidation of Fe(II) systems, more goethite is formed at pH 6 than at pH 7 for a given carbonate concentration. bohrium.comcambridge.org Lepidocrocite formation is often favored at pH values between 5 and 7 under fast oxidation conditions. geoscienceworld.org

Precursor Type and Concentration: The choice of iron salt (e.g., chloride, sulfate (B86663), nitrate) and its concentration can affect the reaction kinetics and the final product. The presence of certain anions, like carbonate or chloride, can direct the polymerization pathway towards goethite or lepidocrocite, respectively. bohrium.comcambridge.org

Temperature and Pressure: These are dominant factors, especially in hydrothermal synthesis. Higher temperatures can promote the formation of more stable phases like hematite from FeOOH precursors. cambridge.org In hydrothermal processes, both temperature and pressure influence particle size and crystallinity. researchgate.net

Oxidation Rate: In syntheses involving the oxidation of Fe(II), the rate of oxidation plays a crucial role. Slower oxidation rates generally favor the formation of the more thermodynamically stable goethite, while faster oxidation can lead to the formation of lepidocrocite. bohrium.comcambridge.org

Additives and Impurities: The presence of other ions or molecules can significantly alter the outcome of the synthesis. For example, silicate (B1173343) ions are known to retard the crystal growth of goethite and lepidocrocite. researchgate.net Capping agents, such as polyvinylpyrrolidone (B124986) (PVP) or those present in plant extracts, are intentionally added to control particle size and morphology by adsorbing onto specific crystal faces and inhibiting their growth. researchgate.netbohrium.com

By carefully controlling these parameters, researchers can achieve a high degree of control over the synthesis of this compound, producing specific polymorphs with tailored morphologies ranging from nanorods and nanowires to platelets and spherical nanoparticles. researchgate.netbohrium.comnih.gov

Influence of Solution pH and Ionic Strength

The pH of the reaction medium is a critical factor that governs the hydrolysis of iron precursors and directs the formation of specific FeOOH polymorphs. The ionic strength of the solution can also influence the crystallinity and phase purity of the resulting material.

Goethite (α-FeOOH) can be formed over a broad pH range. In alkaline media, typically at a pH greater than 12, the synthesis involves the aging of freshly prepared ferrihydrite, which serves as a precursor to α-FeOOH.

Akaganeite (β-FeOOH) synthesis, however, is favored in acidic conditions. It is typically prepared by the hydrolysis of an iron(III) chloride solution and cannot be formed at a pH above 5. This is because hydroxide ions (OH⁻) are much more competitive than chloride ions (Cl⁻) for structural sites at higher pH levels. The presence of chloride ions is essential as they occupy the 0.5 × 0.5 nm² interstices in the tunnels of the akaganeite crystal structure, thereby directing and stabilizing it. rsc.org Studies have shown that at a pH of 1.5 and 2, akaganeite is the sole product when the sulfur to chlorine (S/Cl) molar ratio is below 0.017. nasa.gov However, as the pH is increased, the formation of less crystalline akaganeite is observed. nasa.gov

The formation of other polymorphs is also pH-dependent. For instance, δ-FeOOH is typically produced via the oxidation of Fe(OH)₂ at a high pH. The initial pH is a decisive factor, and for certain applications, excellent catalytic activity of δ-FeOOH is maintained in the pH range of 5–8. rsc.orgrsc.org

FeOOH PolymorphTypical pH Condition for SynthesisPrecursor/MethodReference
α-FeOOH (Goethite)Wide range, often > 12Aging of ferrihydrite rsc.org
β-FeOOH (Akaganeite)Acidic (< 5)Hydrolysis of FeCl₃ solution rsc.org
δ-FeOOH (Feroxyhyte)High pHOxidation of Fe(OH)₂ rsc.org

Role of Temperature and Reaction Kinetics

Temperature and the rate of reaction are pivotal in determining the resulting polymorph of this compound. These parameters influence both the hydrolysis of the iron precursor and the subsequent crystallization process.

For instance, the synthesis of β-FeOOH can be achieved by the direct hydrolysis of a FeCl₃·6H₂O solution, which is continuously stirred for 15 hours at a temperature of 80 °C. rsc.org The duration of the synthesis has a direct impact on the transformation of polymorphs. In some syntheses, β-FeOOH needle-like structures are observed to form initially. With increased synthesis time, these can transform into α-FeOOH nanorods. mdpi.com

The kinetics of the reaction, particularly the oxidation rate, play a crucial role in polymorph selection. The formation of δ-FeOOH requires very rapid oxidation of Fe(OH)₂. If the oxidation rate is slower, other phases such as γ-FeOOH or even magnetite (Fe₃O₄) may form instead. rsc.orgrsc.org In contrast, γ-FeOOH can be prepared by a slower oxidation process. rsc.org

The morphology and size of the FeOOH particles can also be modified by factors that affect reaction kinetics, such as the air flow rate during the oxidation of ferrous hydroxide suspensions. fau.de

Impact of Precursor Chemistry and Concentration Ratios

The choice of iron precursor and the concentration ratios of reactants significantly influence the final FeOOH polymorph. Different iron salts provide different anionic environments that can direct the formation of specific crystal structures.

The synthesis of β-FeOOH is a clear example of the importance of precursor chemistry. It is typically prepared from an iron(III) chloride (FeCl₃) solution. The chloride ions are not merely spectators in the reaction; they are incorporated into the tunnel structure of β-FeOOH, which is crucial for its stabilization. rsc.orgmdpi.com

In contrast, the synthesis of δ-FeOOH is often carried out using iron(II) sulfate heptahydrate (FeSO₄·7H₂O) as the precursor, which is then oxidized in a highly alkaline medium. rsc.org The use of different precursors, such as iron(II) chloride tetrahydrate, has been explored in novel synthesis routes like the epoxide precipitation method to produce various iron oxide polymorphs, including goethite and lepidocrocite. researchgate.net

The concentration of the precursor can also affect the physical characteristics of the resulting nanoparticles. For example, in the synthesis of β-FeOOH nanoellipsoids, the initial concentration of FeCl₃ has been shown to affect their size. mdpi.com

FeOOH PolymorphCommon Iron PrecursorKey Role of AnionReference
β-FeOOH (Akaganeite)FeCl₃·6H₂OCl⁻ ions stabilize the tunnel structure. rsc.org
δ-FeOOH (Feroxyhyte)FeSO₄·7H₂OProvides Fe(II) for rapid oxidation. rsc.org
α-FeOOH (Goethite) & γ-FeOOH (Lepidocrocite)FeCl₂·4H₂OUsed in epoxide precipitation route. researchgate.net

Effect of Additives, Surfactants, and Capping Agents

Additives, surfactants, and capping agents are widely used in the synthesis of this compound nanoparticles to control their size, morphology, and prevent agglomeration. These molecules adsorb onto the surface of the growing crystals, influencing their growth kinetics and thermodynamics.

By selectively adsorbing onto specific crystallographic planes, these agents can direct the growth of the crystal, leading to the preferential exposure of certain facets. This is a common strategy for producing metal oxide nanomaterials with controlled shapes and sizes.

For example, in the epoxide precipitation synthesis of iron oxide polymorphs, the organic intermediate produced from the ring-opening reaction of the epoxide functionalizes the surface of the precipitate as it forms. This in-situ surface modification helps to minimize the aggregation of the nanoparticles. researchgate.net

The choice of additive can also influence the resulting polymorph. For instance, the addition of NH₄F as a phase-controlling agent can direct the phase development of iron oxyhydroxides. This effect is attributed to the promotion of the reaction rate of the epoxide due to the high electronegativity of fluoride (B91410) ions. researchgate.net

Pressure-Temperature Conditions for ε-FeOOH Formation

The ε-polymorph of FeOOH is a high-pressure phase that is not typically formed under ambient conditions. Its synthesis requires the application of high pressure and high temperature to other, more common FeOOH polymorphs.

Studies have shown that α-FeOOH (goethite) undergoes a first-order phase transition to form ε-FeOOH at pressures around 7 GPa. This transformation is characterized by a collapse in the unit cell volume. Similarly, β-FeOOH can also be transformed into ε-FeOOH under high-pressure and high-temperature conditions. This transition has been observed at pressures above 6 GPa and temperatures ranging from 100 to 700 °C.

The pressure-temperature phase diagram for the transformation of β-FeOOH to ε-FeOOH differs from that of α-FeOOH, which is likely due to the more open framework structure of β-FeOOH and the partial occupation of its tunnels by chloride ions. The decomposition of α-FeOOH to hematite (α-Fe₂O₃) and water has been identified at pressures between 1 and 8 GPa and temperatures of 100-400 °C, defining a boundary for the stability of the ε-FeOOH phase under these conditions.

Mechanistic Pathways of FeO(OH) Formation

The formation of this compound polymorphs from aqueous solutions is a complex process that involves the hydrolysis of iron ions, followed by nucleation and crystal growth. The specific mechanistic pathway taken determines the final polymorph and its characteristics.

Nucleation and Crystal Growth Processes

The initial step in the formation of FeOOH from solution is the hydrolysis of ferric ions (Fe³⁺), which leads to the formation of various hydroxo and oxo-bridged complexes. These complexes then act as precursors for the nucleation of solid phases.

The formation of α-FeOOH particles can proceed through a mechanism where primary particles, composed of fine crystals, are formed first. These primary particles then aggregate and subsequently solidify into crystalline particles during an aging process. In this case, the primary particles combine in a regular fashion through -O- and -OH- bonds to crystallize as α-FeOOH. researchgate.net Another proposed pathway for α-FeOOH formation in highly alkaline media involves the epitaxial growth of goethite on a ferrous hydroxide (Fe(OH)₂) substrate, where the similarity in the anion arrangements between the two phases facilitates this process. fau.de

For β-FeOOH, the initial hydrolysis of FeCl₃ leads to the formation of β-FeOOH nanoellipsoids. This initial formation is considered a shape-determining stage, with the nanoellipsoids acting as a template for the subsequent growth of anisotropic nanostructures. mdpi.com

The dissolution of existing FeOOH polymorphs can also be a step in the formation of other phases. For example, the acid dissolution of akaganeite proceeds primarily along the rsc.org direction, leading to a hollowing out of the crystals. In contrast, acid attack on lepidocrocite is most pronounced at the crystal edges. cambridge.org

Epitaxial Growth Phenomena

Epitaxial growth is a significant mechanism in the formation of this compound polymorphs, where the crystalline orientation of a newly forming phase is dictated by the crystal structure of an existing substrate. This process leads to the development of well-ordered, often complex, crystal morphologies. Research has particularly focused on the epitaxial relationships between hematite (α-Fe₂O₃) and goethite (α-FeOOH), two of the most common iron oxide polymorphs.

The reverse process, the epitaxial nucleation and growth of hematite on goethite surfaces, has also been documented, particularly under hydrothermal conditions. researchgate.net In this scenario, the transformation of goethite to hematite can proceed via a dissolution-reprecipitation mechanism where the initial nucleation of hematite is epitaxially controlled by the goethite surface. researchgate.net A perfect lattice match between the {001} surfaces of goethite and hematite facilitates this oriented growth. researchgate.net

Another important aspect of epitaxial growth in this compound systems is oriented attachment. This is a specific type of epitaxial growth where nanoparticles in a suspension align crystallographically and then join at a planar interface, leading to the formation of a larger single crystal. This mechanism has been observed in the formation of anisotropic goethite nanostructures at high pH. confex.com In the absence of organic additives, rectangular nanoparticles of goethite can align and attach to form straight nanorods. confex.com Further attachment of these rods can lead to more complex, branched topologies like V-shaped and Y-shaped structures. confex.com

Table 1: Influence of Phosphate (B84403) on the Epitaxial Growth of Goethite on Hematite

P/Fe Atomic RatioObserved Goethite MorphologyControlling FactorReference
&lt;0.2%Thin, elongated, multidomain lathsLow phosphate concentration nih.govgeoscienceworld.org
&gt;1.5%Star-shaped, twinned crystalsHigh phosphate concentration promoting hematite nucleation nih.govgeoscienceworld.org

Dissolution-Recrystallization Pathways

The transformation of less stable this compound polymorphs, such as ferrihydrite, into more crystalline forms like goethite and hematite frequently occurs through dissolution-recrystallization pathways. This mechanism involves the dissolution of the precursor phase into the aqueous solution, followed by the nucleation and growth of a more thermodynamically stable phase. The specific polymorph that forms is highly dependent on the solution chemistry, particularly pH, temperature, and the presence of catalytic species.

The transformation of ferrihydrite is a well-studied example of this pathway. At acidic (pH 2-5) and alkaline (pH 10-14) conditions, goethite is the favored product. acs.orgresearchgate.net In contrast, at near-neutral pH (around 7-8), hematite formation is generally favored. acs.orgresearchgate.net The rate of these transformations is significantly influenced by temperature, with higher temperatures accelerating the crystallization of both goethite and hematite. confex.com

The presence of aqueous ferrous iron, Fe(II), can act as a catalyst, significantly accelerating the transformation of ferrihydrite. nih.govresearchgate.netacs.org The Fe(II)-catalyzed transformation can proceed through a dissolution-reprecipitation mechanism where Fe(II) enhances the dissolution of ferrihydrite. nih.govresearchgate.net This process involves interfacial electron transfer from the adsorbed Fe(II) to the structural Fe(III) in ferrihydrite, leading to the release of Fe(II) back into the solution and promoting the dissolution of the mineral. nih.gov The subsequent reprecipitation leads to the formation of more stable crystalline phases. The specific products of Fe(II)-catalyzed transformation are also pH-dependent, with lepidocrocite and goethite being favored under weakly acidic conditions and lower Fe(II) concentrations. researchgate.net

Kinetic studies have provided quantitative insights into these transformation processes. For instance, the activation energy for the crystallization of hematite from ferrihydrite varies with pH, indicating a change in the reaction mechanism. confex.com

Table 2: Activation Energies for Hematite Crystallization from Ferrihydrite via Dissolution-Recrystallization

pH RangeActivation Energy (kJ/mol)Primary Transformation ProductReference
2-5100-120Hematite confex.com
6-8120-160Hematite confex.com
9-1270-90Hematite and Goethite confex.com

Solid-State Transformation Mechanisms

Solid-state transformations are another crucial pathway for the formation and alteration of this compound polymorphs. These transformations occur without the complete dissolution of the initial solid phase, instead involving internal atomic rearrangements, dehydration, and dehydroxylation processes.

A classic example of a solid-state transformation is the thermal conversion of goethite (α-FeOOH) to hematite (α-Fe₂O₃). This transformation is an endothermic process that typically occurs at temperatures between 250°C and 400°C. researchgate.net The process involves the removal of structural hydroxyl groups from goethite, leading to a rearrangement of the iron and oxygen atoms to form the more compact hematite structure. This transformation is topotactic, meaning the crystallographic orientation of the resulting hematite is related to that of the parent goethite. The reaction is generally considered to be a first-order reaction controlled by a nucleation process. researchgate.net Kinetic studies have determined the activation energy for this transformation, which can vary depending on the characteristics of the goethite, such as its crystallinity and particle size. arizona.educambridge.org For instance, activation energies of 169 ± 8 kJ/mol for an ore mineral and 154 ± 15 kJ/mol for a recent sedimentary goethite have been reported. arizona.educambridge.org

The transformation of ferrihydrite to hematite can also proceed through a solid-state mechanism, particularly at near-neutral pH where the solubility of ferrihydrite is low. acs.org This pathway involves the aggregation of ferrihydrite nanoparticles followed by dehydration and internal rearrangement of the atoms to form hematite. acs.org The presence of Fe(II) can also catalyze the solid-state transformation of ferrihydrite to hematite. researchgate.net This catalytic effect is attributed to electron transfer processes at the mineral surface that facilitate the necessary atomic rearrangements. researchgate.net The transformation of ferrihydrite to hematite can be a multi-stage process, with the initial formation of a more magnetically ordered ferrihydrite phase before its conversion to hematite. researchgate.net

Table 3: Kinetic Data for the Solid-State Transformation of Goethite to Hematite

Goethite SourceActivation Energy (kJ/mol)Transformation Temperature Range (°C)Proposed Rate-Controlling StepReference
Ore Mineral169 ± 8~250-400Two-dimensional phase boundary reaction arizona.educambridge.org
Recent Sedimentary Goethite154 ± 15~250-400Proton/iron transfer across the reaction interface arizona.educambridge.org

Advanced Structural Elucidation and Polymorphism of Feo Oh

Crystallographic Characterization of FeO(OH) Polymorphs

The precise arrangement of atoms within the unit cell defines the crystal structure of each FeO(OH) polymorph. Characterization techniques such as X-ray diffraction (XRD) and neutron diffraction are fundamental in determining these structures, including space groups and lattice parameters.

Goethite (α-FeOOH) Crystalline Structure

Goethite, the most common and thermodynamically stable polymorph of FeO(OH) under ambient conditions, possesses an orthorhombic crystal structure researchgate.netarizona.eduosti.gov. It is characterized by a distorted hexagonal close-packed arrangement of oxygen and hydroxyl ions, with Fe³⁺ cations occupying half of the octahedral interstitial sites osti.gov. The structure can be described as a layered arrangement of edge-sharing FeO₆ octahedra, linked by hydrogen bonds researchgate.netosti.gov. According to several studies, goethite crystallizes in the Pbnm space group researchgate.net or Pnma space group osti.govmaterialsproject.org, with typical unit cell parameters around a ≈ 4.60 Å, b ≈ 9.96 Å, and c ≈ 3.02 Å researchgate.netosti.gov. Each iron atom is octahedrally coordinated by six oxygen atoms, with three short Fe–O bonds (approximately 1.96 Å) and three longer Fe–OH bonds (approximately 2.10 Å) osti.gov.

Lepidocrocite (γ-FeOOH) Crystalline Structure

Lepidocrocite is another significant polymorph, often found in environments where iron rusts underwater wikipedia.org. It also exhibits an orthorhombic crystal structure, but with a different arrangement of octahedra compared to goethite. The structure is composed of double layers of edge-shared FeO₆ octahedra, with hydroxyl groups on their external surfaces, which are then linked by hydrogen bonding between layers wikipedia.orgresearchgate.netchemrxiv.org. Lepidocrocite crystallizes in the Cmcm space group wikipedia.orgresearchgate.netrruff.info and has unit cell parameters typically reported as a = 3.072(2) Å, b = 12.516(3) Å, and c = 3.873(2) Å researchgate.netrruff.info. The O–H bond length is approximately 0.97 Å, and the hydrogen bonds contribute to linking the layers researchgate.net.

Akaganeite (β-FeOOH) and Feroxyhyte (δ-FeOOH) Structural Aspects

Akaganeite (β-FeOOH) is a chloride-containing iron oxyhydroxide mineral, often found in chloride-rich environments wikipedia.orgacs.orgcput.ac.za. Its crystal structure is monoclinic, belonging to the I2/m space group wikipedia.orgarizona.eduredalyc.org. Akaganeite is characterized by a tunnel structure, similar to hollandite, where double chains of edge-shared Fe-octahedra form a framework with large tunnels parallel to the b-axis wikipedia.orgacs.orgredalyc.org. These tunnels are occupied by chloride anions, which stabilize the structure wikipedia.orgacs.org. The unit cell parameters are approximately a = 10.561 Å, b = 3.031 Å, c = 10.483 Å, with a β angle of 90.63° wikipedia.orgarizona.edu.

Feroxyhyte (δ-FeOOH) is a hexagonal polymorph of FeO(OH) icm.edu.plresearchgate.net. It crystallizes in the P¯3m1 space group icm.edu.plresearchgate.netcrystallography.net. The structure is based on an octahedral network of oxygen ions, with Fe³⁺ ions randomly occupying two specific sites (1a and 1b) within this network icm.edu.plresearchgate.net. The unit cell parameters are approximately a = 2.95 Å and c = 4.53 Å icm.edu.plresearchgate.net. Feroxyhyte is noted for its unique X-ray powder diffraction pattern and has been described as having a structure similar to Fe(OH)₂ researchgate.net.

High-Pressure ε-FeOOH Phase Analysis

Under high-pressure conditions, FeO(OH) can transform into a distinct phase, often denoted as ε-FeOOH osti.govosti.govaps.orgescholarship.orguchicago.edu. This phase belongs to the InOOH structure type, which is a distorted TiO₂ structure type osti.govosti.gov. The ε-FeOOH phase crystallizes in the P2₁nm space group osti.govosti.gov. Studies predict a structural transformation from goethite (α-FeOOH) to the ε-FeOOH phase at pressures around 6–7 GPa aps.org. At these high pressures, significant changes in magnetic and electronic properties, including a high-spin to low-spin transition, are also anticipated aps.org.

Microstructural Analysis and Morphology

Beyond the unit cell level, the macroscopic and microscopic forms of FeO(OH) polymorphs, particularly at the nanoscale, are critical for their functional properties. Synthesis methods play a key role in dictating the resulting morphology.

Nanoparticle, Nanorod, and Nanoflake Architectures

FeO(OH) materials are frequently synthesized and studied in various nanoscale architectures, including nanoparticles, nanorods, and nanoflakes acs.orgfrontiersin.orgajol.infoias.ac.innih.govrsc.orgrsc.orgrsc.orgpsu.edursc.orgrsc.orgmdpi.com. For instance, goethite (α-FeOOH) can be synthesized as uniform spherical nanoparticles, typically ranging from 8 to 17 nm in diameter nih.gov, or as nanorods with diameters of approximately 10 nm and lengths up to hundreds of nanometers ias.ac.inrsc.org. Lepidocrocite (γ-FeOOH) has been observed to form wrinkled nanosheets acs.org. Akaganeite (β-FeOOH) can also be synthesized as nanorods, with diameters around 30-5 nm and lengths up to 400 nm psu.edursc.org. Ultrathin FeOOH nanoflakes have also been developed, often grown on conductive substrates to enhance electrical conductivity rsc.orgmdpi.commdpi.com. The specific morphology is highly dependent on synthesis conditions such as precursor concentration, pH, temperature, and the presence of additives cput.ac.zaias.ac.in.

Data Tables

To summarize the crystallographic information for the primary FeO(OH) polymorphs, the following table provides key structural parameters.

Table 1: Crystallographic Data of FeO(OH) Polymorphs

PolymorphChemical FormulaCrystal SystemSpace GroupLattice Parameters (Å)References
Goethite (α-FeOOH)FeO(OH)OrthorhombicPbnma = 4.5979, b = 9.9510, c = 3.0178 researchgate.net
Lepidocrocite (γ-FeOOH)FeO(OH)OrthorhombicCmcma = 3.072(2), b = 12.516(3), c = 3.873(2) researchgate.netrruff.info
Akaganeite (β-FeOOH)FeO(OH,Cl)MonoclinicI2/ma = 10.561, b = 3.031, c = 10.483, β = 90.63° wikipedia.orgarizona.edu
Feroxyhyte (δ-FeOOH)FeO(OH)HexagonalP¯3m1a = 2.95(1), c = 4.53(1) icm.edu.plresearchgate.net
ε-FeOOHFeO(OH)OrthorhombicP2₁nm(Belongs to InOOH structure type) osti.govosti.gov

Compound Name Listing

The following table lists the various forms of hydroxy(oxo)iron (B75183) discussed in this article.

Table 2: List of FeO(OH) Compounds Mentioned

Common NameChemical FormulaGreek Letter Designation
GoethiteFeO(OH)α-FeOOH
LepidocrociteFeO(OH)γ-FeOOH
AkaganeiteFeO(OH,Cl)β-FeOOH
FeroxyhyteFeO(OH)δ-FeOOH
High-Pressure PhaseFeO(OH)ε-FeOOH

Amorphous and Poorly Crystalline FeO(OH) Forms

While well-defined crystalline polymorphs of FeO(OH) like goethite (α-FeOOH), lepidocrocite (γ-FeOOH), and akaganeite (β-FeOOH) are extensively studied, amorphous and poorly crystalline forms also play significant roles. These forms often arise during rapid precipitation processes or under specific environmental conditions. For instance, feroxyhyte (δ′-FeOOH) is described as a phase that is typically fine-grained and poorly crystalline in its natural occurrences, though better crystallinity can be achieved through laboratory synthesis researchgate.net. Similarly, low-crystalline FeOOH nanoflowers have been synthesized and characterized, exhibiting a diffused diffraction halo ring in selected area electron diffraction (SAED) patterns, indicative of their disordered or amorphous nature acs.org. Under extreme conditions, such as high pressure, crystalline FeOOH polymorphs like β-FeOOH and γ-FeOOH can undergo amorphization at pressures above approximately 20 GPa, losing their ordered crystalline structure geoscienceworld.org. The presence of amorphous or poorly crystalline phases can significantly influence properties such as surface area, reactivity, and catalytic activity, often exhibiting higher surface areas compared to their crystalline counterparts researchgate.net.

Particle Size Distribution and Aggregation Behavior

The physical form of FeO(OH) is often in the nanometer to sub-micron range, with particle size distribution and aggregation behavior being critical factors influencing their performance and environmental fate. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are primary tools for visualizing morphology and determining particle size. For example, TEM analysis of iron oxide nanoparticles, which can include FeO(OH) phases, has revealed average particle sizes around 9.5 nm for magnetite worldscientific.com, while other studies report β-FeOOH nanowires with widths of approximately 20 nm and lengths of about 100 nm mdpi.com. α-FeOOH nanorods have been observed with diameters around 10 nm researchgate.net, and pseudo-spherical δ-FeOOH nanoparticles can have an average size of approximately 23(8) nm researchgate.net.

Aggregation, the process by which individual particles clump together, is a common phenomenon for nanoparticles in aqueous suspensions. This aggregation is influenced by factors such as pH, ionic strength, and the presence of organic matter oup.comnih.govresearchgate.net. At higher pH values (e.g., pH > 6), extensive aggregation of iron oxide nanoparticles can occur, leading to the formation of aggregates larger than 0.45 µm oup.com. The presence of dissolved organic matter (DOM) can stabilize nanoparticles by imparting a negative surface charge, thereby reducing aggregation through electrostatic stabilization nih.govresearchgate.net. Conversely, increased particle concentration and specific ionic conditions, such as the presence of CaCl₂, can induce aggregation through charge neutralization and bridging mechanisms oup.comnih.govresearchgate.net. Understanding these aggregation behaviors is crucial for predicting the mobility and reactivity of FeO(OH) in various environments.

Spectroscopic and Diffraction Techniques for FeO(OH) Characterization

A suite of advanced analytical techniques is employed to elucidate the structure, phase, surface chemistry, and morphology of FeO(OH) materials.

X-ray Diffraction (XRD) Applications

X-ray Diffraction (XRD) is a cornerstone technique for identifying crystalline phases and assessing the degree of crystallinity in FeO(OH) materials 911metallurgist.com. By analyzing the diffraction pattern, researchers can identify specific polymorphs, such as goethite (α-FeOOH), akaganeite (β-FeOOH), and lepidocrocite (γ-FeOOH), by comparing the observed peaks to reference databases 911metallurgist.comacs.orgresearchgate.net. The intensity and sharpness of diffraction peaks provide insights into the crystallinity of the sample; sharp peaks indicate a highly crystalline material, while broad or absent peaks suggest amorphous or poorly crystalline phases acs.org. XRD can also reveal structural details, such as lattice parameters and the presence of substitutional solid solutions, for example, lattice-bound aluminum in goethite 911metallurgist.com. Furthermore, XRD is instrumental in studying phase transformations, including amorphization under high pressure geoscienceworld.org or the formation of different FeO(OH) structures influenced by environmental factors like the presence of bacteria bibliotekanauki.pl.

Raman and Infrared (IR) Spectroscopy for Phase Identification and Surface Hydroxyl Groups

Raman and Infrared (IR) spectroscopy are powerful vibrational techniques used to identify FeO(OH) phases and to probe the nature and environment of surface hydroxyl (-OH) groups, which are critical for surface reactivity nih.govrsc.org.

Infrared (IR) Spectroscopy: IR spectroscopy can detect characteristic vibrational modes associated with the Fe-O bonds and hydroxyl groups within the FeO(OH) structure. For α-FeO(OH) (goethite), specific bands are assigned to Fe-O bond vibrations (around 556 cm⁻¹) and hydroxyl group deformation vibrations (e.g., at 876 and 710 cm⁻¹), as well as hydroxyl stretching vibrations (near 3190 cm⁻¹) researchgate.net. IR studies on ferrihydrite have identified OH groups located both at the surface (around 3615 cm⁻¹) and deeper within the structure (around 3430 cm⁻¹), with OH deformation vibrations observed at 800 cm⁻¹ cambridge.org. These techniques are valuable for distinguishing between different FeO(OH) polymorphs and for understanding surface chemistry nih.govresearchgate.netcambridge.org.

Raman Spectroscopy: Raman spectroscopy complements IR by providing complementary vibrational information. It is effective for phase identification, with distinct spectral signatures for various FeO(OH) polymorphs. For example, β-FeOOH (akaganeite) exhibits characteristic peaks at approximately 310, 419, and 725 cm⁻¹, while α-FeOOH (goethite) shows peaks around 299 and 386 cm⁻¹ acs.orgmdpi.com. Raman spectroscopy has also been used to monitor phase transitions and the influence of adsorbed species, such as phosphates, on the FeO(OH) structure during electrochemical processes rsc.org. The technique can also provide insights into magnetic phase transitions in materials like goethite aip.org.

Table 1: Characteristic Vibrational Bands for FeO(OH) Phases and Functional Groups

TechniquePhase/GroupWavenumber (cm⁻¹)AssignmentReference(s)
FTIRα-FeO(OH) (Goethite)~556Fe-O bond vibration researchgate.net
FTIRα-FeO(OH) (Goethite)876, 710Hydroxyl group deformation researchgate.net
FTIRα-FeO(OH) (Goethite)3190Hydroxyl stretching researchgate.net
FTIRα-FeO(OH) (Goethite)883, 795Hydroxyl bending researchgate.net
FTIRFerrihydrite3615Surface OH groups cambridge.org
FTIRFerrihydrite3430Deeper OH groups cambridge.org
FTIRFerrihydrite800OH deformation (converted to OD) cambridge.org
Ramanβ-FeOOH (Akaganeite)310, 419, 725Characteristic bands mdpi.com
Ramanα-FeOOH (Goethite)299, 386Characteristic bands mdpi.com
Ramanα-FeOOH (Goethite)400, 314Fe-O vibration modes acs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Valence States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical states of materials. For FeO(OH), XPS is crucial for determining the oxidation state of iron and identifying surface functional groups, particularly hydroxyls researchgate.netresearchgate.net. The Fe 2p spectrum is highly informative, with the Fe 2p₃/₂ peak typically appearing around 710.5–711.3 eV for Fe(III) in FeO(OH) compounds researchgate.netresearchgate.netxpsdatabase.net. This binding energy is characteristic of the Fe³⁺ oxidation state, which is prevalent in FeO(OH) phases researchgate.netresearchgate.netthermofisher.com. The O 1s spectrum can be deconvoluted to identify contributions from Fe-O bonds (typically around 529.7–529.9 eV) and Fe-OH bonds (around 531.0–531.4 eV), confirming the presence of both oxide and hydroxyl functionalities on the surface researchgate.netresearchgate.net. XPS is also sensitive to surface contamination and can reveal changes in surface chemistry due to environmental interactions or processing researchgate.netgeoscienceworld.org.

Table 2: XPS Binding Energies for FeO(OH) and Related Iron Species

Element/Core LevelBinding Energy (eV)AssignmentFe Oxidation StateReference(s)
Fe 2p₃/₂~710.5 - 711.3Fe-O bond, Fe(III)+3 researchgate.net, researchgate.net, xpsdatabase.net
O 1s~529.7 - 529.9Fe-O bondN/A researchgate.net, researchgate.net
O 1s~531.0 - 531.4Fe-OH bondN/A researchgate.net, researchgate.net
Fe 2p₃/₂706.7Fe metal0 thermofisher.com
Fe 2p₃/₂709.6FeO+2 thermofisher.com
Fe 2p₃/₂710.8Fe₂O₃+3 thermofisher.com

Note: Binding energies can vary slightly based on sample preparation, instrument calibration, and surrounding chemical environment.

Electron Microscopy (SEM, TEM, HRTEM) for Morphological and Nanoscale Imaging

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution TEM (HRTEM), are indispensable for visualizing the morphology, size, and nanoscale structure of FeO(OH) particles acs.orgmdpi.comresearchgate.netnih.govresearchgate.net. SEM provides lower-resolution surface topography and macroscopic morphology, often revealing particle shapes such as spheres, rods, or nanoflowers acs.orgresearchgate.net. TEM offers higher resolution, allowing for the determination of particle size distribution and the visualization of individual nanoparticles worldscientific.commdpi.comoup.com. HRTEM, with its atomic-scale resolution, can resolve lattice fringes, providing direct evidence of crystallinity and enabling the identification of specific crystallographic planes researchgate.netacs.org. This detailed imaging is crucial for correlating structural features with observed properties and for understanding growth mechanisms and aggregation phenomena acs.orgresearchgate.netresearchgate.netoup.com.

Table 3: Reported Particle Sizes and Morphologies for FeO(OH) and Related Nanoparticles

TechniqueMaterial/PhaseReported SizeMorphology/NotesReference(s)
TEM/FlFFFIron oxide NPs~9.2 nm (peak max), ~6.7 nm (avg. hydrodynamic)Non-aggregated particles oup.com
TEMMagnetite (Fe₃O₄)~9.5 nmNanoparticles worldscientific.com
TEMα-FeOOH nanorods~10 nm (diameter)Urchin-like spheres constructed of nanorods researchgate.net
TEM/HRTEMβ-FeOOH nanowires~20 nm (width), ~100 nm (length)Elongated particles mdpi.com
SEM/TEMα-FeOOH~2 µm (average diameter)Hollow spherical morphology researchgate.net
XPS/SEMδ-FeOOH~23(8) nm (averaged particle size)Pseudo-spherical nanoparticles researchgate.net
TEM/HRTEMIONPs~50 nm (building blocks)Irregular nanoparticles acs.org
TEM/HRTEMγ-Fe₂O₃Varies with reaction timeNanoparticles acs.org
TEMFeOOH NFsNanoflowersAmorphous nanostructure, low-crystalline acs.org

Note: "IONPs" refers to Iron Oxide Nanoparticles, which may include FeO(OH) or other iron oxides. Sizes are approximate and can vary significantly based on synthesis conditions.

Compound Name Table:

Common NameChemical FormulaOther Names/Synonyms
This compoundFeO(OH)Iron(III) oxyhydroxide
Goethiteα-FeOOH
Akaganeiteβ-FeOOH
Lepidocrociteγ-FeOOH
Feroxyhyteδ′-FeOOH
Amorphous FeO(OH)a-FeOOH
Low-crystalline FeOOH
Ferrihydrite5Fe₂O₃·9H₂O

Reactivity and Transformation Pathways of Hydroxy Oxo Iron

Dissolution Kinetics and Mechanisms

Photo-Induced Dissolution Mechanisms

Sunlight irradiation significantly influences the dissolution of iron oxyhydroxides in aquatic and soil environments. This process, known as photoreductive dissolution, involves the absorption of light energy by the iron oxyhydroxide structure, leading to the generation of reactive species that promote the release of iron into solution. Two primary mechanisms have been identified for the formation of surface Fe(II), which is a precursor to dissolution:

Semiconductor Mechanism: Upon photoexcitation by UV light, iron oxyhydroxides, acting as semiconductors, generate electron-hole (e-/h+) pairs. The photo-induced electrons can then reduce surface Fe(III) sites to Fe(II). researchgate.netacs.orgmdpi.com In the absence of surface-bound organic ligands, surface hydroxyl groups can donate electrons to photoexcited Fe(III) atoms, leading to the formation of surface Fe(II) and subsequent detachment into the aqueous phase. pnas.org

Ligand-to-Metal Charge Transfer (LMCT): When organic ligands are adsorbed onto the iron oxyhydroxide surface, they can form photoactive Fe(III)-organic complexes. Absorption of light by these complexes can induce a charge transfer from the ligand to the surface Fe(III) center, resulting in the reduction of Fe(III) to Fe(II) and the oxidation of the ligand. researchgate.netmdpi.comethz.ch

Influence of Organic Ligands and Environmental Factors on Dissolution

The dissolution rates and mechanisms of iron oxyhydroxides are profoundly influenced by the surrounding environmental conditions and the presence of organic ligands.

Influence of Organic Ligands: Organic ligands, particularly low molecular weight organic acids (LMWOAs) and siderophores, play a crucial role in enhancing the dissolution of iron oxyhydroxides. These ligands can interact with the mineral surface through adsorption and complexation, facilitating both non-reductive and reductive dissolution pathways.

Carboxylic Acids: Ligands such as oxalate (B1200264), citrate, and malonate are widely found in natural environments and are known to significantly promote iron oxyhydroxide dissolution. mdpi.comacs.orgkopri.re.krusgs.govpsu.eduresearchgate.netacs.orgnih.govaip.orgresearchgate.net Oxalate, for instance, is highly effective, promoting dissolution through surface complexation and reductive electron transfer from the oxalate molecule to surface Fe(III) sites. usgs.govpsu.eduaip.org The efficiency of dissolution by carboxylic acids is influenced by factors such as their adsorption strength, structure, and the presence of specific functional groups (e.g., α-hydroxy groups). usgs.gov

Siderophores: These high-affinity chelating agents, produced by microorganisms, are potent iron scavengers and can significantly accelerate the dissolution of iron oxyhydroxides, especially in synergy with other organic acids. researchgate.netresearchgate.netacs.orgresearchgate.net

Influence of Environmental Factors:

pH: The dissolution of iron oxyhydroxides is highly pH-dependent. Photoreductive dissolution rates generally decrease with increasing pH. researchgate.net Low pH conditions (e.g., pH 2) significantly enhance dissolution, as protonation of surface hydroxyl groups weakens Fe-O bonds, facilitating iron release. pnas.orgresearchgate.netcopernicus.orggithub.io

Particle Size: Smaller, nanoscale iron oxyhydroxides (e.g., nanorods) exhibit higher dissolution rates per unit surface area compared to larger particles, particularly when interacting with organic ligands. pnas.orgacs.org This is often linked to their larger surface area-to-volume ratio and potentially different surface defect densities.

Temperature: Lower temperatures can favor reductive dissolution pathways. aip.org

Ice: The presence of ice can significantly enhance iron oxide dissolution due to freeze concentration effects, which concentrate reactants and accelerate dissolution processes. copernicus.org

Redox Transformations Involving FeO(OH)

Iron oxyhydroxides are central to the biogeochemical cycling of iron, acting as key participants in redox transformations between Fe(II) and Fe(III) states. mdpi.comresearchgate.netgeochemicalperspectives.orgnih.gov This cycling is fundamental to numerous environmental processes, including nutrient availability, carbon sequestration, and the fate of contaminants. researchgate.netgeochemicalperspectives.org The interconversion between soluble Fe(II) and insoluble Fe(III) species drives the mobility and reactivity of iron in various environmental compartments. mdpi.com

Electron Transfer at FeO(OH) Surfaces

Electron transfer processes at the surfaces of iron oxyhydroxides are critical for their redox transformations. These processes can be mediated by various mechanisms:

Surface-Mediated Electron Transfer: Electrons can be transferred directly between reactants and the Fe(III) centers on the oxyhydroxide surface. researchgate.netpnas.orgmdpi.commdpi.comaip.orgd-nb.info This can involve surface hydroxyl groups or adsorbed species acting as electron donors or acceptors.

Ligand-to-Metal Charge Transfer (LMCT): As discussed in photo-induced dissolution, adsorbed organic ligands can transfer electrons to surface Fe(III) upon light absorption. researchgate.netmdpi.comethz.ch

Intrinsic Semiconductor Behavior: The iron oxyhydroxide lattice itself can facilitate electron transfer, particularly under photoexcitation, generating electron-hole pairs. researchgate.netacs.orgmdpi.com Small polaron hopping is considered a dominant mechanism for electron transport within the FeO(OH) lattice at ambient temperatures. aip.org

Fe(II)-Fe(III) Interactions: Sorbed Fe(II) species can also participate in electron transfer reactions with the iron oxyhydroxide surface, potentially leading to autocatalytic processes. aip.orgd-nb.info

The efficiency of these electron transfer processes is influenced by factors such as the density of surface reactive sites, the presence of surface defects, particle size, and the specific crystal faces exposed. mdpi.comaip.orgnih.gov

Coupled Oxidation-Reduction Reactions

Redox transformations involving iron oxyhydroxides often occur as coupled processes, where oxidation and reduction reactions are intrinsically linked.

Fe(II)/Fe(III) Cycling: The soluble nature of Fe(II) and the insoluble nature of Fe(III) oxyhydroxides create a natural coupling between redox state and physical transport. Fe(II) can be oxidized to Fe(III) by environmental oxidants (e.g., oxygen, reactive oxygen species), which then precipitates as Fe(III) oxyhydroxides, completing a redox cycle. researchgate.netmdpi.comresearchgate.net

Autocatalytic Processes: The presence of Fe(II) can catalyze further reductive dissolution of iron oxyhydroxides. For example, Fe(II)-oxalate complexes can facilitate electron transfer to surface Fe(III) sites, promoting dissolution. aip.org

Biogeochemical Coupling: Microbial activity is central to many coupled redox reactions. For instance, dissimilatory Fe(III) reduction by microorganisms is coupled to the oxidation of organic matter. researchgate.netnih.govdss.go.th Conversely, Fe(II) can be re-oxidized by microbial processes or abiotic oxidants. mdpi.comdss.go.th

Environmental Interactions: Coupled redox reactions involving iron oxyhydroxides are also implicated in the transformation and fate of other elements, such as arsenic, where As(III) oxidation can be coupled to iron reduction by FeO(OH). acs.orgnih.gov The cycling of iron and manganese is also closely coupled in many environments. dss.go.th

Surface Chemistry and Adsorption Phenomena on Hydroxy Oxo Iron

Adsorption of Organic Species

Iron oxyhydroxides are effective sorbents for various organic compounds, playing a significant role in the fate and transport of these substances in natural environments.

Adsorption of Organic Acids (e.g., Oxalate (B1200264), Citric Acid, Acetic Acid)

Organic acids are commonly found in natural waters and soils, and their adsorption onto iron oxyhydroxides is significant. Oxalate, citric acid, and acetic acid are examples of dicarboxylic and tricarboxylic acids that can bind to the surface of iron oxyhydroxides through various mechanisms, including inner-sphere complexation.

Oxalate: Oxalate is known to form strong inner-sphere complexes with iron oxyhydroxides, often acting as a bidentate ligand. This strong binding can compete with the adsorption of other anions and can also influence the dissolution and transformation pathways of the iron oxyhydroxides themselves.

Citric Acid: Citric acid, with its multiple carboxyl and hydroxyl groups, can adsorb onto iron oxyhydroxide surfaces through various modes, including monodentate and bidentate complexation. Its adsorption is pH-dependent, with stronger binding typically observed at lower pH values where the surface of the iron oxyhydroxide is more positively charged. Citric acid adsorption can also enhance the adsorption of certain metal cations by forming ternary complexes.

Acetic Acid: Acetic acid, a simpler organic acid, can also adsorb onto iron oxyhydroxides, primarily through the carboxylate group. The adsorption is generally weaker compared to oxalate or citric acid and is highly dependent on pH and surface site availability.

The specific binding mechanisms and adsorption capacities are influenced by the type of iron oxyhydroxide, solution pH, ionic strength, and the concentration of the organic acid.

Dye Adsorption and Immobilization Mechanisms

Iron oxyhydroxides are increasingly recognized for their potential in dye removal from wastewater due to their high surface area and tunable surface properties. They can effectively adsorb a wide range of organic dyes through various mechanisms, including electrostatic attraction, hydrogen bonding, and ligand exchange.

The adsorption of dyes often involves the formation of inner-sphere complexes between the dye molecules and the surface hydroxyl groups of the iron oxyhydroxides. The specific functional groups present in the dye molecule (e.g., amino, hydroxyl, carboxyl groups) determine the strength and nature of the interaction. For instance, anionic dyes can adsorb onto positively charged iron oxyhydroxide surfaces at low pH, while cationic dyes can adsorb at higher pH when the surface becomes negatively charged.

Immobilization mechanisms can also involve the formation of stable surface complexes or even encapsulation within the growing iron oxyhydroxide matrix during precipitation processes. The efficiency of dye adsorption is influenced by factors such as the dye's chemical structure, concentration, solution pH, temperature, and the characteristics of the iron oxyhydroxide adsorbent, including its surface area and crystallinity.

Influence of FeO(OH) Particle Characteristics on Surface Reactivity

The physical characteristics of iron oxyhydroxide particles, such as their size and morphology, significantly influence their surface area, surface charge, and ultimately their reactivity and adsorption capabilities.

Effect of Particle Size and Morphology

Particle Size: Smaller particles generally possess a higher surface area-to-volume ratio, leading to a greater number of available surface sites for adsorption. For example, iron oxyhydroxide nanoparticles, which are common in environmental systems, exhibit enhanced adsorption capacities compared to their bulkier counterparts. The increased surface energy associated with smaller particles can also lead to different surface complexation behaviors. Studies have shown that as particle size decreases, surface reactivity generally increases.

Morphology: The morphology of iron oxyhydroxide particles, whether they are needle-like (e.g., goethite), plate-like, or amorphous (e.g., ferrihydrite), dictates the types and accessibility of surface sites. Different crystal faces exposed by specific morphologies can exhibit distinct surface chemistries and affinities for various adsorbates. For instance, the specific surface area and the density of different surface functional groups (e.g., singly vs. doubly coordinated hydroxyl groups) can vary significantly with particle morphology, impacting adsorption behavior. Amorphous forms like ferrihydrite, with their less ordered structures, often present a higher density of reactive surface sites compared to well-crystallized forms like goethite.

Environmental and Biogeochemical Cycling of Hydroxy Oxo Iron

Role in Global Iron Biogeochemical Cycles

Hydroxy(oxo)iron (B75183) is a cornerstone of the global iron biogeochemical cycle, which involves the transformation of iron between its soluble ferrous (Fe²⁺) and largely insoluble ferric (Fe³⁺) oxidation states. frontiersin.orgnih.gov In oxygenated, neutral pH environments, ferrous iron is readily oxidized to ferric iron, leading to the precipitation of this compound minerals. mit.educopernicus.org These minerals represent a significant reservoir of iron in soils, sediments, and aquatic systems. researchgate.net

The cycling of these iron (oxyhydr)oxides is driven by both abiotic and biotic processes. mit.edu Microbial activity plays a crucial role, with iron-oxidizing bacteria facilitating the formation of this compound and iron-reducing bacteria using these minerals as electron acceptors during anaerobic respiration, which releases soluble Fe²⁺ back into the environment. frontiersin.orgnih.gov This continuous redox cycling influences the availability of iron, an essential micronutrient for most life forms, including marine phytoplankton. nih.gov In vast "High-Nutrient, Low-Chlorophyll" regions of the ocean, the supply of bioavailable iron, largely controlled by the dissolution of iron (oxyhydr)oxide dust particles, limits primary productivity and, consequently, the oceanic uptake of atmospheric carbon dioxide. nih.govnih.govnih.govresearchgate.netnih.gov

The transformation between different forms of this compound, such as the aging of ferrihydrite into more crystalline goethite or hematite (B75146), is a key process that affects the reactivity and bioavailability of iron in the environment. researchgate.netresearchgate.net This transformation can be influenced by various environmental factors, including pH and the presence of other minerals. researchgate.netnasa.gov

Interconnections with Other Elemental Cycles

The biogeochemical cycle of iron is intricately linked with the cycles of other major elements. The redox transformations and surface reactions of this compound minerals significantly impact the speciation, mobility, and availability of carbon, nitrogen, phosphorus, sulfur, and manganese.

Carbon Cycling and Organic Matter Association

This compound minerals are critical for the stabilization and sequestration of organic carbon (OC) in soils and sediments. frontiersin.orgmdpi.com These minerals, particularly poorly crystalline forms like ferrihydrite, possess large specific surface areas and reactive hydroxyl groups that facilitate the adsorption of dissolved organic matter (DOM) and extracellular polymeric substances. mdpi.comajsonline.org This process forms stable organo-mineral associations that protect organic matter from microbial degradation, thereby promoting its long-term storage in the environment. frontiersin.orgajsonline.orgmit.edu

The formation of these associations is a key mechanism for carbon sequestration. rug.nl The interaction is complex, involving fractionation of the DOM, with certain compounds preferentially adsorbing to the mineral surfaces. ajsonline.orgrug.nl This selective preservation alters the composition of the remaining mobile organic matter. ajsonline.org The organic coating, in turn, modifies the surface properties of the this compound particles, affecting their solubility, charge, and reactivity. ajsonline.org Research indicates that the association with iron oxides can significantly enhance the persistence of organic carbon in soils. frontiersin.org

Soil OrderClimate ZoneFe-Bound Organic Matter (% of Total OM)Reference
Andisols, Spodosols, Inceptisols, Mollisols, UltisolsVarious2% - 25% (up to 60% in Fe-rich soil)
Marine SedimentsN/ASignificant contribution to OM storage
Various SoilsN/ALess than 25-50% of total OM

This table presents data on the percentage of total soil organic matter (OM) that is bound to iron (Fe) oxides in various soil types and environments.

Nitrogen and Phosphorus Dynamics

This compound plays a significant role in the biogeochemical cycling of nitrogen and phosphorus, two essential nutrients that often limit productivity in terrestrial and aquatic ecosystems. nih.gov The surfaces of this compound minerals can adsorb phosphate (B84403) ions, effectively removing them from solution and controlling their bioavailability. This adsorption capacity is particularly high for poorly crystalline phases like ferrihydrite. The binding of phosphate to these mineral surfaces is a key process for phosphorus retention in soils. However, under reducing conditions, the dissolution of iron(III) (oxyhydr)oxides can release the bound phosphate back into the environment, creating pulses of P availability.

The iron cycle is also closely coupled with the nitrogen cycle. Iron oxidation can be coupled to the reduction of nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻), a process known as chemodenitrification, which can produce nitrogen gas (N₂), nitrous oxide (N₂O), or ammonium (B1175870) (NH₄⁺). Conversely, the reduction of iron(III) (oxyhydr)oxides can be linked to the oxidation of ammonium, a process termed "Feammox". These interactions demonstrate that the redox state of iron in soils and sediments directly influences the transformation and fate of nitrogen compounds.

Iron Oxide TypeAdsorbent FormMaximum Phosphorus Adsorption Capacity (mg P/g)Reference
Ferrihydrite (FH)Bare Mineral22.17
FH-Humic Acid ComplexComplex5.43
Goethite (GE)Bare Mineral4.67
GE-Humic Acid ComplexComplex3.27
AMD Iron OxidesDried Solid~7
AMD Iron OxidesNever-Dried Solid~12
Freshly Precipitated Iron OxidesPrecipitate from FeCl₃160

This table shows the maximum phosphorus adsorption capacity of different types of iron oxides and their complexes, highlighting the impact of crystallinity and organic matter association.

Sulfur and Manganese Interactions

The biogeochemical cycles of iron, sulfur, and manganese are tightly interwoven, particularly in environments with fluctuating redox conditions such as sediments and water-logged soils. This compound minerals are strong oxidants and can react with reduced sulfur species, notably hydrogen sulfide (B99878) (H₂S), which is produced by sulfate-reducing bacteria. mdpi.com This reaction leads to the oxidation of sulfide to elemental sulfur or sulfate (B86663), while the iron(III) is reduced to iron(II). This process can prevent the accumulation of toxic sulfide in porewaters and leads to the formation of iron sulfide minerals like pyrite (B73398) (FeS₂), a major sink for sulfur in marine sediments. frontiersin.orgmdpi.com

The interaction between iron and manganese cycles is also significant. researchgate.net Both elements undergo redox transformations that are often microbially mediated. ajsonline.org There can be competition between iron and manganese reduction as terminal electron accepting processes for organic matter decomposition. Siderophores, which are organic molecules produced by microbes to chelate and acquire iron, can also form strong complexes with manganese, suggesting a competitive interaction between the two metals for these biogenic ligands. Furthermore, manganese oxides can act as oxidants for ferrous iron, leading to the formation of iron(III) (oxyhydr)oxides. This coupled cycling influences the distribution and speciation of both metals in the environment.

Occurrence and Distribution in Natural Systems

This compound minerals are ubiquitous in natural environments, forming as a result of the weathering of iron-containing primary minerals. mit.edu Their distribution and specific mineralogy are controlled by a variety of environmental factors.

Formation in Soils and Sediments

In soils and sediments, this compound minerals are predominantly secondary phases that form through the oxidation and hydrolysis of dissolved iron. The initial precipitate is often the poorly crystalline and highly reactive ferrihydrite. researchgate.net Ferrihydrite is thermodynamically unstable and, over time, transforms into more stable crystalline forms such as goethite (α-FeOOH) and hematite (α-Fe₂O₃). researchgate.netresearchgate.netnasa.gov

The pathway of this transformation is influenced by several factors:

pH: Goethite formation is favored at lower and higher pH values (e.g., pH 4 and pH 12), while hematite formation is maximal at near-neutral pH (pH 7-8). nasa.gov

Temperature: Higher temperatures tend to favor the formation of hematite over goethite.

Organic Matter: The presence of organic substances can inhibit the crystallization of iron oxides, favoring the persistence of ferrihydrite.

Other Minerals: Clay minerals can influence the transformation of ferrihydrite, with some clays (B1170129) promoting the formation of hematite. researchgate.net

Goethite is one of the most common iron oxides in soils, found in both aerobic and anaerobic conditions, and is often associated with water-rich environments. researchgate.net Hematite is also prevalent and contributes to the red color of many tropical and subtropical soils. The specific assemblage of this compound minerals in a soil or sediment profile provides valuable information about its geochemical history and the prevailing environmental conditions.

Precursor MineralTransformation Product(s)Influencing Factors
FerrihydriteGoethiteFavored at pH 4 and pH 12. nasa.gov
FerrihydriteHematiteFavored at pH 7-8. nasa.gov
FerrihydriteGoethite and/or HematitePresence of clay minerals (e.g., kaolinite, illite) can influence the ratio. researchgate.net
FerrihydriteGoethiteCoexisting goethite can promote further goethite formation. researchgate.net
Ferrous Iron (Fe²⁺)LepidocrociteFormed via oxidation, often in environments with fluctuating redox conditions.

This table summarizes the transformation pathways of ferrihydrite to more stable iron oxides under different environmental conditions.

Presence in Aquatic Environments (e.g., Lakes, Groundwater, Seawater)

This compound, a form of iron oxyhydroxide, is a ubiquitous component of aquatic environments, playing a crucial role in the biogeochemical cycling of iron and other elements. Its presence and concentration are influenced by a variety of physical, chemical, and biological factors.

In freshwater lakes, iron oxyhydroxides are often found at the sediment-water interface and in the water column, particularly in stratified lakes with anoxic bottom waters. In such environments, reduced ferrous iron (Fe(II)) diffusing from the anoxic sediments is oxidized to ferric iron (Fe(III)) at the oxic-anoxic boundary, leading to the precipitation of this compound. The concentration of these iron oxyhydroxides can vary significantly depending on the lake's trophic status, depth, and the extent of seasonal mixing. For instance, in some freshwater lakes, the formation of iron oxyhydroxides can influence the cycling of nutrients like phosphorus.

Groundwater systems can also contain significant amounts of this compound. The dissolution of iron-bearing minerals within aquifers can release ferrous iron into the groundwater. nih.gov Upon encountering oxygenated zones, this ferrous iron is oxidized to form insoluble iron oxyhydroxides. frontiersin.org These precipitates can coat sediment grains and, in some cases, lead to the clogging of wells. nih.gov The concentration of iron in groundwater can range from less than 0.01 mg/L to over 10 mg/L, with higher concentrations often found in deeper, more anoxic parts of an aquifer. researchgate.net

In seawater, the concentration of iron is generally much lower than in freshwater systems, often acting as a limiting nutrient for phytoplankton growth. usgs.govthegoodscentscompany.com Dissolved iron in the ocean is rapidly oxidized to Fe(III) and forms particulate iron oxyhydroxides, which have very low solubility at the typical pH of seawater. wikipedia.org The concentration of total dissolved iron in the open ocean can be as low as 0.1 to 2 nM. thegoodscentscompany.com However, in coastal areas and estuaries, iron concentrations can be higher due to riverine inputs and sediment resuspension.

Table 1: Reported Iron Concentrations in Various Aquatic Environments

EnvironmentIron Species/FormConcentration RangeReference
Freshwater LakeFerrous Iron (Fe(II))2-4 mM (in anoxic hypolimnion) nih.gov
Freshwater LakeTotal Iron<80 nM (in oxygenated epilimnion) nih.gov
GroundwaterTotal Iron<0.01 - 10 mg/L researchgate.net
GroundwaterDissolved IronTypically originates from dissolution of iron oxyhydroxide coatings and iron-bearing minerals nih.gov
Seawater (Open Ocean)Total Dissolved Iron0.1 - 2 nM thegoodscentscompany.com
Seawater (Coastal)Dissolved IronCan be elevated due to riverine input wikipedia.org

Note: The concentrations provided are for total iron or specific iron species as reported in the sources and may not exclusively represent this compound. The actual concentration of this compound is a fraction of the total iron and is dependent on various environmental factors.

Formation in Hydrothermal and Spring Systems

Hydrothermal vents and terrestrial springs are significant sources of iron to the surrounding environments, leading to the formation of extensive deposits of iron oxyhydroxides, including this compound. These systems are characterized by steep geochemical gradients, where reduced, iron-rich fluids mix with oxygenated waters.

At deep-sea hydrothermal vents, fluids rich in dissolved ferrous iron (Fe(II)) are discharged into the cold, oxygen-rich seawater. This rapid mixing triggers the oxidation of Fe(II) and the subsequent precipitation of iron oxyhydroxides, forming characteristic "iron mats" and chimney structures. The morphology and mineralogy of these deposits are influenced by the temperature, pH, and chemical composition of the vent fluids, as well as the activity of iron-oxidizing microorganisms.

Similarly, terrestrial iron-rich springs, often referred to as ferruginous springs, are sites of active iron oxyhydroxide formation. As anaerobic, Fe(II)-containing groundwater emerges at the surface and comes into contact with the atmosphere, the iron is oxidized, leading to the precipitation of this compound. These precipitates can create vibrant orange and red terraces and coatings on surrounding rocks and vegetation. The rate of this process is often accelerated by the metabolic activity of iron-oxidizing bacteria.

Microbial Mediation of Iron Oxyhydroxide Transformations

Microorganisms play a pivotal role in the transformation of iron oxyhydroxides in the environment. Their metabolic activities can both promote the formation and dissolution of these minerals, significantly influencing the biogeochemical cycling of iron.

Microbial Iron Oxidation and Reduction Pathways

Microbial iron oxidation is a process where microorganisms utilize ferrous iron (Fe(II)) as an electron donor to gain energy. This process is particularly important in environments with low oxygen concentrations, where abiotic iron oxidation is slower. portlandpress.com Iron-oxidizing bacteria can be found in a wide range of habitats, including freshwater and marine sediments, hydrothermal vents, and the rhizosphere of wetland plants. These bacteria couple the oxidation of Fe(II) to the reduction of an electron acceptor, such as oxygen or nitrate. The resulting ferric iron (Fe(III)) readily hydrolyzes and precipitates as iron oxyhydroxides.

Conversely, microbial iron reduction involves the use of ferric iron (Fe(III)) in iron oxyhydroxides as a terminal electron acceptor for anaerobic respiration. A diverse group of bacteria and archaea, known as dissimilatory iron-reducing microorganisms, can carry out this process. They couple the oxidation of organic matter or hydrogen to the reduction of Fe(III) to Fe(II). This reductive dissolution of iron oxyhydroxides releases soluble ferrous iron into the surrounding environment. youtube.com

Influence of Microbial Communities on FeO(OH) Formation and Dissolution

The composition and activity of microbial communities have a profound influence on the formation and dissolution of this compound (FeO(OH)). In environments where iron-oxidizing bacteria are abundant, the rate of FeO(OH) precipitation can be significantly enhanced. These bacteria often create biofilms and extracellular polymeric substances (EPS) that can act as templates for mineral nucleation, influencing the morphology and crystallinity of the resulting iron oxyhydroxides. nih.gov For example, some stalk-forming bacteria create intricate structures composed of iron oxyhydroxides. nih.gov

The dissolution of FeO(OH) is also strongly controlled by microbial communities. The presence of dissimilatory iron-reducing bacteria can lead to the rapid breakdown of these minerals in anoxic environments. youtube.com The efficiency of this process can be influenced by the availability of electron donors (organic matter) and the crystallinity of the iron oxyhydroxides, with more amorphous forms being more readily reduced. The interplay between iron-oxidizing and iron-reducing microbial communities at oxic-anoxic interfaces creates dynamic zones of FeO(OH) precipitation and dissolution, driving the iron cycle. nih.gov

Biomineralization Processes Involving FeO(OH)

Biomineralization refers to the process by which living organisms produce minerals. In the context of this compound, this is often a result of "biologically induced mineralization," where the metabolic activities of microorganisms create conditions that favor mineral precipitation. unl.edu

Iron-oxidizing bacteria, for instance, excrete Fe(III) as a waste product of their metabolism, which then precipitates as FeO(OH) on their cell surfaces or in their immediate vicinity. unl.edu The organic polymers that make up bacterial cell walls and extracellular sheaths can serve as nucleation sites for mineral formation, influencing the resulting crystal structure. unl.edu For example, the phototrophic iron-oxidizing bacterium Rhodobacter ferrooxidans SW2 has been shown to produce nano-goethite (α-FeOOH) that precipitates on extracellular polymer fibers. bohrium.com Similarly, other bacteria can induce the formation of lepidocrocite (γ-FeOOH).

The process of biomineralization does not always result in a single, well-defined mineral phase. Often, a mixture of amorphous and poorly crystalline iron oxyhydroxides are initially formed, which can then transform over time into more stable crystalline phases like goethite and hematite. frontiersin.org The specific mineralogy of these biogenic iron oxyhydroxides is dependent on a range of environmental factors, including pH, the presence of other ions, and the specific microbial species involved.

Table 2: Examples of Microorganisms Involved in this compound Transformations and Biomineralization

Microorganism/GroupMetabolic ProcessRole in FeO(OH) CyclingResulting Biomineral(s)Reference
Gallionella spp.Iron OxidationFormation of FeO(OH)Stalk-like structures of iron oxyhydroxides nih.gov
Leptothrix spp.Iron OxidationFormation of FeO(OH)Sheaths of iron oxyhydroxides
Rhodobacter ferrooxidans SW2Phototrophic Iron OxidationFormation of FeO(OH)Nano-goethite (α-FeOOH) bohrium.com
Shewanella oneidensis MR-1Iron ReductionDissolution of FeO(OH)-
Geobacter spp.Iron ReductionDissolution of FeO(OH)- youtube.com
Acidovorax sp. strain BoFeN1Nitrate-Dependent Iron OxidationFormation of FeO(OH)Lepidocrocite (γ-FeOOH) and Goethite (α-FeOOH) youtube.com

Advanced Materials Applications of Hydroxy Oxo Iron Academic Focus

Catalysis and Electrocatalysis

Iron oxides and oxyhydroxides play a pivotal role in catalytic and electrocatalytic processes due to their ability to participate in redox reactions and generate reactive species.

Heterogeneous Fenton and Photo-Fenton Processes

The Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) widely employed for the degradation of recalcitrant organic pollutants in wastewater. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) through the reaction of hydrogen peroxide (H₂O₂) with iron species. Heterogeneous Fenton catalysts offer advantages over homogeneous systems, such as ease of separation, recyclability, and the potential to operate at neutral pH, thereby minimizing sludge formation.

Iron oxides and oxyhydroxides, including magnetite (Fe₃O₄), hematite (B75146) (α-Fe₂O₃), and β-FeOOH, are extensively studied as heterogeneous Fenton catalysts. In the photo-Fenton process, light irradiation enhances the regeneration of Fe(II) from Fe(III), accelerating the catalytic cycle and increasing the production of •OH radicals. For instance, α-Fe₂O₃/TiO₂ heterojunctions have demonstrated complete degradation of chlorophenols within 12 minutes with over 98% mineralization mdpi.com. Magnetic composites like g-C₃N₄/Fe₃O₄ have shown high efficiency in degrading Tetracycline (TC), achieving 95.8% degradation mdpi.com. β-FeOOH nanorods effectively degraded methylene (B1212753) blue (MB) and rhodamine B (RhB) under solar light irradiation, reaching nearly 100% degradation for MB within 60 minutes acs.org. Magnetite nanoparticles (Fe₃O₄) have also shown significant degradation efficiencies for various dyes, with Fe₃O₄-2:3 achieving 77.9% degradation of indigo (B80030) carmine (B74029) and 73.9% of methyl red under visible light mdpi.com. Green-synthesized iron oxide nanoparticles (IONPs) have demonstrated over 80% MB dye degradation within 120 minutes of sunlight exposure mdpi.com. Furthermore, carboxylate-rich carbon (CRC)-modified Fe₃O₄ magnetic particles (CRC/Fe₃O₄) have achieved 100% MB removal in 180 minutes under neutral pH conditions with H₂O₂ frontiersin.org.

Table 1: Heterogeneous Fenton and Photo-Fenton Applications

CatalystPollutantDegradation Efficiency (%)Time (min/h)Conditions (pH, H₂O₂ conc.)
α-Fe₂O₃/TiO₂ (FT-200)Chlorophenols100%12Low H₂O₂
g-C₃N₄/Fe₃O₄ (0.8 MLD/CN/Fe₃O₄)Tetracycline (TC)95.8%N/AN/A
β-FeOOH nanorodsMethylene Blue (MB)~100%60Solar light, H₂O₂, pH 3
Fe₃O₄-1:2Brilliant Green (BG)80.4%180Visible light, pH 9
Fe₃O₄-1.5:2Rhodamine B (RhB)61.5%180Visible light, pH 6.5
Fe₃O₄-2:3Indigo Carmine (IC)77.9%180Visible light, pH 3
Fe₃O₄-2:3Methyl Red (MR)73.9%180Visible light, pH 3
Green-synthesized IONPsMethylene Blue (MB)~80%120Sunlight, H₂O₂
CRC/Fe₃O₄Methylene Blue (MB)100%180Neutral pH, 10 mM H₂O₂, 1.00 g/L catalyst

Oxygen Evolution Reaction (OER) Catalysis

The oxygen evolution reaction (OER) is a critical half-reaction in electrochemical water splitting, essential for clean hydrogen production. It is kinetically sluggish, requiring high overpotentials and efficient electrocatalysts. Iron oxides and oxyhydroxides, particularly iron oxyhydroxides (FeOOH), are recognized as promising, low-cost OER electrocatalysts. Strategies like nanostructure optimization, doping, and creating heterostructures are employed to enhance their performance.

Pure iron oxyhydroxide phases like ferrihydrite and maghemite have shown overpotentials of 460 mV and 480 mV at 10 mA cm⁻², respectively, while calcined hematite exhibited higher overpotentials researchgate.net. Bimetallic oxyhydroxides, such as Ni-Fe and Co-Fe systems, often display superior OER activity due to synergistic effects and increased active sites. Porous Ni-Fe oxides have demonstrated low overpotentials, with one study reporting 328 mV at 10 mA cm⁻² and good stability nih.gov. Amorphous NiFe₀.₈₆ nanosheets (NS) achieved an overpotential of 309 mV with a Tafel slope of 70 mV/dec, indicating rapid kinetics acs.org. Mesoporous cobalt-iron oxides (meso-CoFe₀.₀₅Oₓ) exhibited low OER overpotentials of 280 mV at 10 mA cm⁻² and remarkable stability rsc.org. Ce-doped amorphous iron oxyhydroxide nanosheets have shown intrinsic activity with an overpotential of 250 mV at 100 mA cm⁻² and extraordinary stability researchgate.net.

Table 2: Oxygen Evolution Reaction (OER) Electrocatalysis

CatalystOverpotential (mV @ 10 mA/cm²)Tafel Slope (mV/dec)Stability (h @ current density)Electrolyte
α-FeOOH460N/AN/AN/A
γ-Fe₂O₃ (maghemite)480N/AN/AN/A
α-Fe₂O₃ (hematite)610N/AN/AN/A
Ni-Fe oxide (porous)328N/A10.2 mA cm⁻² at η = 387 mV0.1 m KOH
Amorphous NiFe₀.₈₆ NS30970N/AN/A
Mesoporous Co-Fe oxide (meso-CoFe₀.₀₅Oₓ)280N/A18 @ 100 mA cm⁻²N/A
Ce-doped amorphous iron oxyhydroxide250 (at 100 mA/cm²)N/A300 @ 100 mA cm⁻²N/A

Organic Matter Degradation and Oxidation Reactions

Beyond Fenton processes, iron oxides and oxyhydroxides are investigated for their ability to activate molecular oxygen (O₂) and other oxidants for the degradation of organic matter. Magnetite (Fe₃O₄), for instance, can activate dissolved oxygen to generate reactive oxygen species (ROS) like superoxide (B77818) radical anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH), which contribute to organic pollutant degradation mdpi.com. Fe(III) oxyhydroxides can act as electron-transfer mediators, facilitating the activation of O₂ by reducing organic compounds and forming surface Fe(II) species mdpi.com. The Fe(II)/periodate (B1199274) (PI) system has shown enhanced abatement of organic contaminants by generating high-valent iron-oxo species (Fe(IV)), which can indirectly produce •OH radicals acs.org.

Table 3: Organic Matter Degradation and Oxidation Reactions

CatalystOrganic Matter/PollutantDegradation Efficiency (%)Mechanism/ROS Involved
Magnetite (Fe₃O₄)Organic pollutantsN/AO₂ activation to O₂•⁻, H₂O₂, •OH
Fe(III) (oxyhydr)oxidesOrganic compoundsN/AElectron-transfer mediator for O₂ reduction to ROS
Fe(II)/PIOrganic contaminantsEnhanced abatement in 2 minFe(IV) species, indirect •OH via H₂O₂

Photocatalytic Applications

The semiconducting properties of iron oxides and oxyhydroxides enable their use in photocatalysis for environmental remediation and energy conversion.

Degradation of Organic Pollutants (e.g., Dyes, Formaldehyde)

Iron-based materials are effective photocatalysts for degrading various organic pollutants, including dyes and persistent organic compounds, often under visible light irradiation. Their ability to absorb visible light and generate electron-hole pairs, which then produce ROS, is key to their photocatalytic activity.

Fe₃O₄ nanoparticles have demonstrated efficient degradation of dyes such as brilliant green (80.4%), rhodamine B (61.5%), indigo carmine (77.9%), and methyl red (73.9%) under visible light mdpi.com. Green-synthesized iron oxide nanoparticles (IONPs) achieved approximately 80% degradation of methylene blue (MB) under sunlight mdpi.com. α-FeOOH and Fe₃O₄ nanoparticles showed degradation of anthracene, with rate constants of 2.64 × 10⁻¹ h⁻¹ and 2.20 × 10⁻¹ h⁻¹ respectively, under UV light tandfonline.com. Fe₂O₃ exhibited a high degradation efficiency of 94% for Rhodamine B (RhB) under visible light nih.govresearchgate.net. Iron lanthanum oxide nanoparticles (FeLO NPs) have shown up to 90% degradation of methylene blue under both UV and visible light aristonpubs.com.

Table 4: Photocatalytic Degradation of Organic Pollutants

CatalystPollutantDegradation Efficiency (%)Light SourceTime (min/h)
Fe₃O₄ nanoparticlesBrilliant Green (BG)80.4%Visible light180
Fe₃O₄ nanoparticlesRhodamine B (RhB)61.5%Visible light180
Fe₃O₄ nanoparticlesIndigo Carmine (IC)77.9%Visible light180
Fe₃O₄ nanoparticlesMethyl Red (MR)73.9%Visible light180
Green-synthesized IONPsMethylene Blue (MB)~80%Sunlight120
α-FeOOHAnthraceneN/AUV lightN/A
Fe₃O₄AnthraceneN/AUV lightN/A
Fe₂O₃Rhodamine B (RhB)94%Visible lightN/A
Iron Lanthanum Oxide Nanoparticles (FeLO NPs)Methylene Blue90%UV and visible lightN/A

Water Splitting and Hydrogen Production

Photocatalytic water splitting for hydrogen production is a promising route for sustainable energy generation. Iron oxides and oxyhydroxides, often in composite forms or as part of heterojunctions, are investigated for this application. Challenges include efficient charge separation and utilization.

A Mg- and Si-doped iron oxide p/n diode assembly has demonstrated catalytic hydrogen production with rates of 1-2 H₂ molecules per site per minute under solar range light, achieving a power conversion efficiency of about 0.05% acs.org. TiO₂ coated Fe₂O₃ core-shell particles showed a hydrogen production rate of 2700 μmol/h with a quantum yield of 3.86% at 550 nm, with enhanced photoactivity attributed to efficient charge transfer and suppressed electron-hole recombination researchgate.net. Fe₂O₃-based photocatalysts in sulphide-containing wastewater have achieved hydrogen production rates of 340 mL/h under natural sunlight nih.govresearchgate.net. Composites like FePt-loaded reduced graphene oxide (FePt-rGO) have yielded hydrogen evolution rates of 125 µmol g⁻¹ h⁻¹, with Pt acting as a co-catalyst and graphene oxide as an electron transporter srce.hr.

Table 5: Photocatalytic Water Splitting and Hydrogen Production

CatalystHydrogen Production RateQuantum Yield (%)Sacrificial AgentLight Source
Mg- and Si-doped iron oxide p/n diode assembly1-2 H₂ molecules/site/min0.05%N/ASolar range light
TiO₂ coated Fe₂O₃ core-shell particles2700 μmol/h3.86%EDTA550 nm light
Fe₂O₃ (in sulphide-containing wastewater)340 mL/hN/ASulphide-containing wastewaterNatural sunlight
FePt-rGO125 µmol g⁻¹ h⁻¹N/AMethanol aqueous solutionMedium-pressure Hg lamp

Compound List

Hydroxy(oxo)iron (B75183) (general term)

Iron oxides (Fe₂O₃, Fe₃O₄, FeO)

Iron oxyhydroxides (FeOOH - α, β, γ, δ phases)

Magnetite (Fe₃O₄)

Hematite (α-Fe₂O₃)

Maghemite (γ-Fe₂O₃)

Goethite (α-FeOOH)

Akaganeite (β-FeOOH)

Ferrihydrite

Titanium dioxide (TiO₂)

Graphitic carbon nitride (g-C₃N₄)

Reduced graphene oxide (rGO)

Platinum nanoparticles (Pt NPs)

Nickel oxide (NiOₓ)

Cobalt oxide (CoOₓ)

Nickel-iron oxyhydroxide (Ni-Fe oxyhydroxide)

Cobalt-iron oxyhydroxide (Co-Fe oxyhydroxide)

Nickel-iron oxide (Ni-Fe oxide)

Cobalt-iron oxide (Co-Fe oxide)

Iron lanthanum oxide nanoparticles (FeLO NPs)

Carboxylate-rich carbon (CRC)

Chromium (Cr)

Chitosan (CS)

Yttrium oxide (Y₂O₃)

Aluminum oxide (Al₂O₃)

Samarium oxide (Sm₂O₃)

Cerium oxide (CeO₂)

Molybdenum phosphide (B1233454) (MoP)

Potassium periodate (PI, KIO₄)

Design of FeO(OH)-Based Heterostructures for Enhanced Photocatalytic Activity

Iron oxyhydroxides, particularly their nanostructured forms, have garnered attention for their potential in photocatalysis. To enhance their efficiency, FeO(OH) polymorphs are often integrated into heterostructures with other semiconductor materials. This integration aims to leverage synergistic effects that improve light absorption, charge separation, and catalytic activity.

The design of FeO(OH)-based heterostructures typically involves combining FeO(OH) with materials like titanium dioxide (TiO₂), bismuth oxychloride (BiOCl), or graphitic carbon nitride (g-C₃N₄). These composite structures facilitate enhanced photocatalytic performance through several key mechanisms:

Improved Visible Light Absorption: Many FeO(OH) polymorphs possess band gaps that allow for absorption in the visible light spectrum, extending the light-harvesting capabilities of the composite photocatalyst irb.hrsci-hub.seresearchgate.net.

Enhanced Charge Carrier Separation: The formation of heterojunctions at the interface between FeO(OH) and other semiconductors promotes the separation of photogenerated electron-hole pairs. This process is critical for suppressing charge recombination, thereby increasing the availability of charge carriers for catalytic reactions irb.hrrsc.orgmdpi.commdpi.comsciengine.comrsc.orgmdpi.com. Different types of heterojunctions, such as Type II, Z-scheme, and S-scheme, are engineered to optimize charge transfer pathways rsc.orgmdpi.com.

For instance, Fe₂O₃/TiO₂ photocatalytic composites have demonstrated significantly improved degradation of methylene blue under visible light, attributed to enhanced charge separation and a reduced band gap mdpi.com. Similarly, BiOCl/α-Fe₂O₃ composites exhibit enhanced photocatalytic performance due to expanded light absorption efficiency and rapid photo-generated charge separation sciengine.com. Studies on individual FeO(OH) polymorphs have shown varying photocatalytic activities, with feroxyhyte exhibiting superior degradation of methylene blue compared to goethite, akaganeite, and lepidocrocite researchgate.net. Akaganeite, in particular, has shown promise for water splitting applications due to its favorable band edge positions sci-hub.seresearchgate.net.

Adsorbents for Environmental Remediation (Mechanism-Focused)

Iron oxyhydroxides are highly effective adsorbents for a wide range of environmental contaminants, including toxic metal ions, radionuclides, oxyanions, and organic pollutants. Their efficacy stems from their large surface area, abundant surface functional groups (particularly hydroxyl groups), and tunable surface charge. The mechanisms governing their adsorption capabilities are diverse and depend on the nature of the pollutant and the specific FeO(OH) phase.

Removal of Toxic Metal Ions and Radionuclides

Iron oxyhydroxides serve as robust adsorbents for removing toxic heavy metal ions and radionuclides from aqueous solutions. Common heavy metals targeted include cadmium (Cd), copper (Cu), lead (Pb), zinc (Zn), nickel (Ni), cobalt (Co), and mercury (Hg), while radionuclides such as cesium (Cs), strontium (Sr), and uranium (U) can also be effectively sequestered mdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.nethep.com.cnakjournals.comresearchgate.netmdpi.combioresscientia.comresearchgate.netscispace.comnih.goviwaponline.comresearchgate.netresearchgate.netnih.gov.

The primary mechanisms involved in the adsorption of metal ions and radionuclides onto FeO(OH) include:

Surface Complexation: This involves the formation of inner-sphere and outer-sphere complexes between the metal ions and the surface hydroxyl (-OH) groups of the FeO(OH) researchgate.netresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.netnih.govscielo.org.mxdoi.org. Inner-sphere complexes, formed through direct bonding, are generally stronger and less sensitive to ionic strength nih.govdoi.orgmdpi.com.

Ligand Exchange: Metal ions can replace surface hydroxyl groups, leading to the formation of stable surface complexes researchgate.netresearchgate.netresearchgate.netnih.govscielo.org.mxresearchgate.netdiva-portal.orgrsc.org.

Electrostatic Attraction: At pH values above the point of zero charge (PZC), the FeO(OH) surface develops a negative charge, facilitating electrostatic attraction with positively charged metal cations researchgate.netresearchgate.nethep.com.cnmdpi.comscielo.org.mx.

Ion Exchange: In some cases, metal ions can be exchanged with ions present in the FeO(OH) lattice structure mdpi.commdpi.com.

Redox Reactions: For certain reducible metal ions (e.g., Cr(VI)), reduction to less toxic forms (e.g., Cr(III)) can occur via electron transfer from Fe species, often coupled with adsorption mdpi.comnih.gov.

Structural Incorporation/Co-precipitation: Metal ions can be incorporated into the FeO(OH) crystal structure as it forms or ages, or they can co-precipitate with the iron oxyhydroxide nih.govresearchgate.net.

Adsorption capacities vary significantly based on the specific metal ion, FeO(OH) phase, and solution conditions. For example, the maximum adsorption capacities for Cd²⁺, Cu²⁺, and Pb²⁺ on FeOOH were reported as 0.11, 0.86, and 0.48 mmol·g⁻¹, respectively hep.com.cn. Hollow δ-FeOOH structures demonstrated a high adsorption capacity for Hg(II) of 89.1 mg g⁻¹ iwaponline.com.

Sequestration of Oxyanions (e.g., Arsenate, Phosphate)

FeO(OH) materials are highly effective in removing oxyanions such as arsenate (As(V), As(III)) and phosphate (B84403) (PO₄³⁻) from water. These pollutants are prevalent in industrial wastewater and agricultural runoff, posing significant environmental and health risks scispace.comresearchgate.netnih.govscielo.org.mxmdpi.comresearchgate.netdiva-portal.orgrsc.orgacs.orgresearchgate.netwatersa.net.

The sequestration of oxyanions by FeO(OH) is predominantly governed by:

Ligand Exchange and Inner-Sphere Complexation: This is the most significant mechanism, where oxyanions replace surface hydroxyl groups, forming strong inner-sphere complexes with surface Fe atoms. These complexes can be monodentate (binding to one Fe atom) or bidentate (binding to two Fe atoms) researchgate.netresearchgate.netnih.govscielo.org.mxdoi.orgmdpi.comresearchgate.netdiva-portal.orgrsc.orgresearchgate.netwatersa.net.

Surface Complexation: A broader term encompassing the binding of oxyanions to surface sites on FeO(OH) researchgate.netresearchgate.netresearchgate.netscielo.org.mxmdpi.comacs.org.

Surface Precipitation: Under conditions of high concentration or specific pH, oxyanions can precipitate onto the FeO(OH) surface, complementing adsorption researchgate.net.

Anion Exchange: In certain FeO(OH) phases, such as schwertmannite, oxyanions can be exchanged with structural anions like sulfate (B86663) scielo.org.mx.

The adsorption of phosphate onto FeO(OH) is generally favored under acidic conditions mdpi.comacs.org. For instance, Mn-doped goethite (Mn-FeOOH) exhibited a maximum phosphate adsorption capacity of 87.18 mg/g mdpi.com. Arsenate adsorption on α-FeO(OH) modified with carbon nanotubes showed capacities of 27.6 mg g⁻¹ and 29.8 mg g⁻¹ for A1/MWCNT–α-FeO(OH) and A2/MWCNT–α-FeO(OH), respectively scispace.com.

Adsorption of Organic Contaminants

Iron oxyhydroxides are also employed for the removal of organic pollutants, including dyes and polycyclic aromatic hydrocarbons (PAHs), from wastewater. Mechanisms facilitating this adsorption include chemisorption, surface complexation, π–π interactions, and van der Waals forces mdpi.comresearchgate.neta-star.edu.sgresearchgate.netnih.govnih.govarabjchem.org.

Chemisorption: This involves the formation of chemical bonds between the organic pollutant and the FeO(OH) surface. For example, Congo red dye can form unidentate complexes with surface iron atoms via its sulfonic group a-star.edu.sgresearchgate.net.

Surface Complexation: Organic molecules can bind to functional groups on the FeO(OH) surface mdpi.com.

π–π Interactions: Aromatic organic compounds can interact with the delocalized π-electrons on the FeO(OH) surface mdpi.comarabjchem.org.

Van der Waals Forces and Hydrophobic Interactions: These physical forces contribute to the adsorption of organic molecules, particularly PAHs mdpi.comresearchgate.net.

The adsorption capacity for organic dyes like Congo red on coated FeOOH has been reported as high as 144 mg/g a-star.edu.sgresearchgate.net. Phenol removal by hematite (α-Fe₂O₃), a related iron oxide, showed an adsorption capacity of 16.17 mg g⁻¹ arabjchem.org. The degradation of organic pollutants can also be achieved through dye-sensitized photocatalysis involving FeO(OH) components nih.gov.

Other Emerging Applications (Materials Science Perspective)

Precursors for Advanced Iron-Based Ceramics

While iron oxyhydroxides are extensively studied for their photocatalytic and adsorption properties, their direct application as precursors for advanced iron-based ceramics is less documented in the provided literature. Research in materials synthesis often focuses on iron oxides (e.g., Fe₂O₃, Fe₃O₄) or composite materials for specific functionalities. For example, iron scales, a metallurgical waste material containing iron oxides, have been utilized in the synthesis of Fe₂O₃/TiO₂ photocatalytic composites mdpi.com. However, specific pathways detailing the transformation of FeO(OH) polymorphs into advanced ceramic structures, and the properties of such ceramics, are not prominently featured in the reviewed search results. The study of FeO(OH) in materials science is largely centered on its role in nanostructures for catalysis and remediation.

Compound Name List:

this compound

Iron oxyhydroxides (FeO(OH))

Goethite (α-FeO(OH))

Akaganeite (β-FeO(OH))

Lepidocrocite (γ-FeO(OH))

Feroxyhyte (δ-FeO(OH))

Hematite (α-Fe₂O₃)

Magnetite (Fe₃O₄)

Titanium dioxide (TiO₂)

Bismuth oxychloride (BiOCl)

Graphitic carbon nitride (g-C₃N₄)

Theoretical and Computational Investigations of Hydroxy Oxo Iron

Atomistic and Molecular Dynamics Simulations

Atomistic and molecular dynamics (MD) simulations are instrumental in elucidating the complex, time-dependent processes occurring at the atomic and molecular scales involving iron oxy(hydr)oxides. These simulations allow researchers to explore reaction mechanisms, energy landscapes, and dynamic interactions that are challenging to observe experimentally.

Elucidating Dissolution Pathways at the Atomic Level

Molecular dynamics simulations have been employed to unravel the intricate mechanisms governing the dissolution of iron oxyhydroxides, such as goethite (α-FeOOH). These studies reveal that iron dissolution is a multifaceted process involving coupled hydrolysis, surface protonation, and electron transfer, leading to the cleavage of metal-oxygen bonds. acs.orgresearchgate.netju.edu.etresearchgate.netmdpi.com

Two primary dissolution pathways have been identified:

Proton-mediated (acidic) dissolution : This mechanism involves the protonation of surface oxygen atoms, which weakens the Fe-O bonds, thereby facilitating the detachment of iron species into solution. Simulations indicate that proton assistance can significantly reduce the dissolution barrier. For instance, proton-assisted Fe³⁺ dissolution can lower the activation barrier by as much as 0.71 eV. acs.org

Reductive dissolution : This pathway involves the reduction of structural Fe(III) to Fe(II). The Fe(II) species exhibit weaker lattice Fe-O bonds, promoting their release. Reductive dissolution typically proceeds at higher rates compared to proton-mediated mechanisms alone. acs.orgresearchgate.netju.edu.etresearchgate.netmdpi.comudel.edu

The most rapid dissolution rates are observed when both protonation and reduction processes occur concurrently, aligning with experimental observations. acs.orgresearchgate.netju.edu.etresearchgate.netmdpi.com For example, the reductive dissolution pathway of goethite has been estimated to have a dissolution barrier of approximately 1.12 eV. acs.org Additionally, external electric fields and applied stress can influence dissolution rates by altering intermediate state stability and bond cleavage. osti.govmpg.de Studies on akaganeite (β-FeOOH) have highlighted the interplay between acidic dissolution at rod tips and reductive dissolution along rod sides. udel.edu

Table 1: Dissolution Pathway Activation Barriers for Iron Oxyhydroxides

Dissolution PathwayEstimated Activation Barrier (eV)Reference
Proton-assisted (minimum barrier)~0.71 (reduction) acs.org
Reductive dissolution~1.12 acs.org

Simulating Surface Protonation and Adsorption Mechanisms

Molecular dynamics simulations are crucial for understanding how surfaces of iron oxy(hydr)oxides interact with their aqueous environment, particularly concerning surface protonation and the adsorption of various species. Simulations reveal that surface hydroxyl groups undergo protonation and deprotonation, which dictates the surface charge and influences interfacial processes. mdpi.comresearchgate.net

The adsorption of Fe(II) onto hematite (B75146) (α-Fe₂O₃) surfaces has been investigated using MD potential of mean force calculations. These studies identified three distinct free energy minima corresponding to Fe(II) adsorbed as:

Outersphere complexes

Monodentate innersphere complexes

Tridentate innersphere complexes researchgate.net

Adsorption at innersphere sites is often predicted to be unfavorable unless coupled with proton release. researchgate.net Furthermore, surface charge significantly impacts Fe(II) adsorption, with preferential adsorption as an inner-sphere complex on negatively charged surfaces and as an outer-sphere complex on positively charged surfaces. mdpi.com The electron transfer rates from adsorbed Fe(II) to lattice Fe(III) have been calculated to range from 10⁻⁴ to 10² s⁻¹, depending on the adsorption site and simulation parameters. researchgate.net The separation distance between adsorbed Fe(II) and the surface plays a critical role in determining the regime of electron transfer. mdpi.com

Table 2: Fe(II) Adsorption and Electron Transfer at Hematite Surface

Adsorption Complex TypeFe-Fe Distance (Å)Electron Transfer Rate (s⁻¹)Reference
OutersphereNot specified10⁻⁴ – 10² researchgate.net
Monodentate InnersphereNot specified10⁻⁴ – 10² researchgate.net
Tridentate InnersphereNot specified10⁻⁴ – 10² researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) calculations offer a quantum mechanical approach to investigate the electronic structure, bonding, and reaction energetics of hydroxy(oxo)iron (B75183) compounds. DFT provides atomic-level insights into properties that are fundamental to their chemical reactivity and catalytic potential.

Investigating Electronic Structure and Spin Transitions

DFT calculations are widely used to determine the electronic structure, including band gaps, density of states, and magnetic properties, of various iron oxides and oxyhydroxides. These studies often highlight the importance of accounting for electron correlation effects, typically addressed by methods like the Hubbard U correction (DFT+U) or hybrid functionals, to accurately predict properties. ju.edu.etmdpi.comnih.govustc.edu.cntandfonline.comi-asem.orguclouvain.beacs.orgrsc.orgacs.org

Band Gaps : Calculated band gaps vary depending on the iron oxide phase and the DFT functional used. For instance, FeO (wustite) has shown band gaps of approximately 0.615 eV with GGA and 2.2 eV with GGA+U. i-asem.org Bulk β-FeOOH exhibits a band gap of around 1.74 eV. rsc.org Magnetite (Fe₃O₄) calculations using PBE yield a band gap of ~0.6 eV, while PBE+U gives ~1.9 eV. tandfonline.com

Spin States and Magnetism : Iron oxides are strongly correlated systems, and understanding their spin states (high-spin, intermediate-spin, low-spin) is crucial for describing their electronic and magnetic properties. DFT+U investigations are vital for accurately modeling the spin-state crossover of iron under varying conditions. ustc.edu.cnacs.org Magnetite, for example, is predicted to be ferrimagnetic at room temperature, with DFT calculations confirming its magnetic ground state. acs.org The electronic structure of Ni-Fe oxyhydroxides reveals that iron doping significantly alters the conduction band minimum character, transitioning it from Ni-oxide to Fe-oxide dominance. nih.gov

Table 3: Calculated Band Gaps for Iron Oxides/Oxyhydroxides (eV)

CompoundDFT FunctionalBand Gap (eV)Reference
FeO (Wustite)GGA (PBE)~0.615 i-asem.org
FeO (Wustite)GGA+U~2.2 i-asem.org
β-FeOOH (Bulk)Not specified~1.74 rsc.org
Fe₃O₄ (Magnetite)PBE~0.6 tandfonline.com
Fe₃O₄ (Magnetite)PBE+U~1.9 tandfonline.com

Calculating Activation Energies for Catalytic Reactions

DFT is extensively used to calculate activation energies for elementary steps in catalytic reactions involving iron oxy(hydr)oxides. These calculations help identify rate-limiting steps and elucidate reaction mechanisms.

Methane (B114726) Oxidation : DFT studies on iron oxide nanoclusters mimicking methane monooxygenase active sites suggest that a radical-rebound pathway is preferred over a concerted mechanism for methane oxidation to methanol, with the former being more energetically favorable by 40–50 kJ/mol. acs.org

CO Hydrogenation : In the catalytic conversion of CO to hydrocarbons on manganese-doped graphene oxide, DFT calculations have determined activation energies for various reaction steps. For example, the conversion of CH₂ to CH₃ via reaction with OH has an activation energy of 0.36 eV, while the CH₂O + OH → CH₂OH + O step requires 3.86 eV. whiterose.ac.uk

Oxygen Reduction Reaction (ORR) : DFT investigations on iron-containing macrocycles reveal that iron centers generally exhibit higher catalytic activity for ORR compared to cobalt or manganese. While specific activation barrier values are not detailed in the snippets, the calculations provide potential energy profiles for intermediate steps. researchgate.net

Table 4: Activation Energies for Catalytic Reactions (eV)

Reaction StepActivation Energy (eV)Catalyst SystemReference
CH₂ + OH → CH₃ + O0.36Mn-doped Graphene Oxide whiterose.ac.uk
CH₂O + OH → CH₂OH + O3.86Mn-doped Graphene Oxide whiterose.ac.uk
CH₂OH + OH → CH₂ + O + H₂O0.80Mn-doped Graphene Oxide whiterose.ac.uk
CH₃ + OH → CH₄ + O1.35Mn-doped Graphene Oxide whiterose.ac.uk
Methane oxidation (Radical-rebound vs. Concerted)40–50 kJ/molFe oxide nanoclusters acs.org

Modeling Adsorption Complexes and Interfacial Interactions

DFT calculations are vital for modeling the formation of adsorption complexes and understanding interfacial interactions between iron oxy(hydr)oxides and various molecules or ions. These studies provide insights into binding geometries, energies, and the nature of chemical bonding.

Arsenic Adsorption : DFT calculations on the adsorption of monomethylarsonic acid (MMA) and p-arsanilic acid (pAsA) onto hydrated iron oxyhydroxide clusters show that both inner- and outer-sphere complex formation is thermodynamically favorable. Monodentate complexes are often the most stable. Calculated As-Fe distances for inner-sphere complexes range from 3.23 to 3.55 Å, while outer-sphere complexes exhibit distances of 5.17 to 5.75 Å. researchgate.netacs.org Activation energies exceeding 23 kJ/mol are required for the formation of certain bidentate binuclear complexes. acs.org

Metal-Surface Interactions : The interaction of gold (Au) nanoparticles with reduced iron oxide surfaces has been studied using DFT. Binding energies for Au(111) on different iron oxide surfaces indicate stronger interactions with more reduced iron states. For example, Au(111) on FeO(111) shows a binding energy of -0.80 eV/Au atom, while on Fe₂O₃(0001) it is -0.37 eV/Au atom. osti.gov

Sulphate Adsorption : DFT cluster models predict that sulphate forms bidentate bridging or monodentate complexes at the iron oxyhydroxide-water interface. udel.edu

Organic Acid Adsorption : Studies on the adsorption of organic acids to iron oxyhydroxide clusters reveal that the bonding between carboxylate groups and the FeOOH cluster is primarily ionic, with electrostatic forces playing a significant role. acs.org

Table 5: Adsorption Complex Properties

Adsorbate/SystemBinding Geometry/TypeAs-Fe Distance (Å)Binding Energy (eV)Reference
MMA on Fe-(oxyhydr)oxide (Inner-sphere)Monodentate3.23–3.55Not specified researchgate.net
MMA on Fe-(oxyhydr)oxide (Outer-sphere)Not specified5.17–5.75Not specified researchgate.net
pAsA/Fe-oxide complex (Bidentate binuclear)Transition stateNot specified> 23 kJ/mol acs.org
Au(111) on FeO(111)Not specifiedNot specified-0.80 osti.gov
Au(111) on Fe₂O₃(0001)Not specifiedNot specified-0.37 osti.gov
Sulphate on α-FeOOHBidentate bridgingNot specifiedNot specified udel.edu
Sulphate on α-FeOOHMonodentateNot specifiedNot specified udel.edu

Compound List:

this compound

Iron oxyhydroxides

Goethite (α-FeOOH)

Akaganeite (β-FeOOH)

Lepidocrocite (γ-FeOOH)

Hematite (α-Fe₂O₃)

Magnetite (Fe₃O₄)

Wustite (FeO)

Ferrihydrite

Iron(II) (Fe(II))

Iron(III) (Fe(III))

Iron(IV) (Fe(IV))

Ammonia (NH₃)

Arsenic (As)

Arsenate (As(V))

Monomethylarsonic acid (MMA)

p-Arsanilic acid (pAsA)

Phosphate (B84403)

Sulphate

Carbon monoxide (CO)

Hydrogen (H)

Oxygen (O)

Water (H₂O)

Hydroxyl groups (OH)

Graphitic carbon nitride (gC₃N₄)

Nickel (Ni)

Cobalt (Co)

Manganese (Mn)

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